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[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol Documentation Hub

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  • Product: [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol
  • CAS: 338960-82-0

Core Science & Biosynthesis

Foundational

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol solubility data

Comprehensive Technical Guide on the Solubility and Physicochemical Profiling of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol Executive Summary In the development of advanced active pharmaceutical ingredients (APIs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on the Solubility and Physicochemical Profiling of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs) and specialized agrochemicals, diaryl ether derivatives play a critical role as structural scaffolds. [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS 338960-82-0) is a highly functionalized intermediate [1]. Its unique combination of a lipophilic difluorophenoxy ring, a strongly electron-withdrawing nitro group, and a hydrogen-bonding hydroxymethyl group creates a complex solvation profile. Because empirical solubility data for this specific proprietary intermediate is rarely published in open-source literature, researchers must rely on predictive mechanistic models and standardized empirical validation.

This whitepaper provides a fundamental physicochemical analysis of this compound, predicts its solubility across various solvent classes based on molecular thermodynamics, and establishes a self-validating experimental protocol for precise solubility quantification.

Physicochemical Profile & Mechanistic Causality of Solvation

To understand the solubility behavior of[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol, one must deconstruct its structural moieties and their respective intermolecular forces.

  • The 2,4-Difluorophenoxy Linkage: Fluorination increases the lipophilicity (LogP) of the aromatic system while simultaneously lowering the basicity of the ether oxygen due to inductive electron withdrawal. This massive hydrophobic bulk imposes a high entropic penalty in aqueous systems, rendering the compound practically insoluble in water.

  • The Nitro Group (-NO₂): Positioned ortho to the ether linkage, the nitro group is a strong hydrogen-bond acceptor and introduces a significant molecular dipole. This drives high solubility in polar aprotic solvents via dipole-dipole interactions.

  • The Hydroxymethyl Group (-CH₂OH): As the sole hydrogen-bond donor, this group provides moderate solubility in protic solvents (like short-chain alcohols), though its influence is heavily masked by the larger lipophilic diaryl ether core.

Table 1: Predicted Solubility Profile by Solvent Class

Note: Quantitative estimates are derived from structural analogs and functional group contribution models.

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF46.7 (DMSO)High (>100 mg/mL)Strong dipole-dipole stabilization of the nitro group; excellent solvation of the aromatic core [2].
Moderately Polar Ethyl Acetate, THF6.0 (EtOAc)Moderate to High (20-50 mg/mL)Favorable van der Waals interactions with the difluorophenyl ring; H-bond acceptance from the -CH₂OH group.
Polar Protic Methanol, Ethanol32.7 (MeOH)Moderate (5-15 mg/mL)H-bonding with the hydroxymethyl group, but limited by the hydrophobic bulk of the diaryl ether system.
Non-Polar Hexane, Heptane1.9 (Hexane)Poor (<1 mg/mL)Inability to disrupt the strong intermolecular crystal lattice forces (driven by nitro-aromatic stacking).
Aqueous Water80.1Insoluble (<0.1 mg/mL)High entropic penalty of cavity formation for the difluorophenoxy group; insufficient H-bond donors.

Standardized Experimental Protocol for Solubility Determination

Because predictive models cannot replace empirical data in regulatory or scale-up environments, the following Isothermal Shake-Flask Method must be used. This protocol is designed as a self-validating system—it incorporates kinetic sampling to ensure true thermodynamic equilibrium is reached, preventing false readings from supersaturation or incomplete dissolution.

Step-by-Step Methodology

Step 1: Solvent Preparation & Saturation

  • Select a panel of solvents (e.g., DMSO, Ethyl Acetate, Methanol, Water).

  • Add an excess amount of[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (approx. 50-100 mg depending on predicted solubility) to 1.0 mL of the target solvent in a 2.0 mL amber glass vial. Causality: Amber glass is required to prevent potential UV-induced degradation of the nitroaromatic system.

Step 2: Isothermal Equilibration (The Self-Validation Step)

  • Place the vials in an isothermal shaker at 25.0 ± 0.1 °C, agitating at 300 rpm.

  • Self-Validation: Extract 50 µL aliquots at 24 hours and 48 hours .

  • Causality: If the calculated concentration variance between the 24h and 48h samples is <2%, thermodynamic equilibrium is confirmed. If variance is >2%, shaking must continue, as the system is still under kinetic dissolution control.

Step 3: Phase Separation

  • Centrifuge the equilibrated samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is mandatory; standard cellulose acetate filters will degrade in organic solvents like THF or DMSO, and may non-specifically bind the lipophilic compound.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant into the mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear range of the calibration curve.

  • Analyze via HPLC using a C18 reverse-phase column. Set the UV detector to ~254 nm. Causality: The highly conjugated nitroaromatic system provides a strong, distinct chromophore at this wavelength, ensuring high signal-to-noise ratio.

SolubilityWorkflow A Excess Solute + Solvent in Amber Vial B Isothermal Shaking (25°C, 300 rpm) A->B C Self-Validation: Sample at 24h & 48h B->C D Phase Separation (0.22 µm PTFE Filter) C->D E HPLC-UV Analysis (λ ≈ 254 nm) D->E

Fig 1: Standardized isothermal shake-flask workflow for thermodynamic solubility determination.

Downstream Application: Synthesis of Carbamate Derivatives

The solubility profile of[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol directly dictates its utility in downstream synthetic workflows. A primary application of this intermediate is the synthesis of specialized carbamates, such as [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate (CAS 338960-97-7) [3].

Because the starting alcohol is highly soluble in moderately polar aprotic solvents, reactions with isocyanates are typically carried out in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). The absence of water is critical, as water would competitively react with the isocyanate to form a symmetrical urea byproduct.

SynthesisPathway A [4-(2,4-Difluorophenoxy)- 3-nitrophenyl]methanol (CAS 338960-82-0) C Anhydrous THF + Catalytic Base (TEA) A->C B 3-(Trifluoromethyl) phenyl isocyanate B->C D Target Carbamate (CAS 338960-97-7) C->D

Fig 2: Synthetic pathway utilizing the target alcohol to yield a specialized carbamate derivative.

References

Exploratory

Spectroscopic Scrutiny of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic data for the key synthetic intermediate, [4-(2,4-Difluorophenoxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the key synthetic intermediate, [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol. This compound is of significant interest in medicinal chemistry, particularly as a precursor in the synthesis of complex molecular architectures. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation and purity assessment of this molecule. The methodologies for data acquisition are also presented to ensure reproducibility and validation of the findings.

Molecular Structure and Spectroscopic Correlation

The structural integrity of a synthetic intermediate is paramount for the successful progression of a drug discovery program. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure and identify any potential impurities. For [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol, each spectroscopic method offers a unique piece of the structural puzzle.

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Caption: Molecular structure of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---

Note: Specific experimental ¹H NMR data for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is not available in the public domain. The expected signals would include multiplets for the aromatic protons on both rings, a singlet or doublet for the benzylic CH₂ group, and a broad singlet for the OH proton. The exact chemical shifts and coupling constants would be influenced by the solvent and the electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The presence of fluorine atoms will result in C-F coupling, which can further aid in spectral assignment.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
Data not publicly available-
Data not publicly available-
Data not publicly available-
Data not publicly available-

Note: Specific experimental ¹³C NMR data for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is not available in the public domain. The spectrum is expected to show signals for all 13 carbon atoms, with those directly bonded to fluorine exhibiting characteristic splitting patterns.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 240 ppm.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

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subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#E8F0FE"; "Dissolve Sample" [fillcolor="#FFFFFF"]; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style="filled"; color="#E6F4EA"; "1H_NMR" [label="¹H NMR Acquisition", fillcolor="#FFFFFF"]; "13C_NMR" [label="¹³C NMR Acquisition", fillcolor="#FFFFFF"]; }

subgraph "cluster_Processing" { label="Data Processing"; style="filled"; color="#FEF7E0"; "FT" [label="Fourier Transform", fillcolor="#FFFFFF"]; "Phasing" [label="Phase Correction", fillcolor="#FFFFFF"]; "Baseline" [label="Baseline Correction", fillcolor="#FFFFFF"]; "Referencing" [label="Referencing", fillcolor="#FFFFFF"]; }

subgraph "cluster_Analysis" { label="Spectral Analysis"; style="filled"; color="#FCE8E6"; "Interpretation" [label="Interpretation & \nStructure Confirmation", fillcolor="#FFFFFF"]; }

"Dissolve Sample" -> "1H_NMR"; "Dissolve Sample" -> "13C_NMR"; "1H_NMR" -> "FT"; "13C_NMR" -> "FT"; "FT" -> "Phasing" -> "Baseline" -> "Referencing" -> "Interpretation"; }

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MediumO-H stretch (alcohol)
~3100-3000MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch (CH₂)
~1590, ~1490StrongAromatic C=C stretch
~1530, ~1350StrongAsymmetric and symmetric NO₂ stretch
~1250StrongAryl-O-Aryl ether C-O stretch
~1100StrongC-F stretch
~1050MediumC-O stretch (alcohol)

Note: The values presented are typical ranges for the respective functional groups.[1][2] Specific experimental IR data for the title compound is not publicly available.

Experimental Protocol for IR Data Acquisition

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16) to obtain a high-quality spectrum.

    • Record a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing: The instrument software automatically performs a background subtraction. The resulting spectrum should be analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The expected molecular weight of C₁₃H₉F₂NO₄ is 281.05 g/mol . A high-resolution mass spectrum (HRMS) would provide a more precise mass, confirming the elemental composition.

  • Key Fragmentation Patterns: Fragmentation is expected to occur at the benzylic position, leading to the loss of the CH₂OH group. Cleavage of the ether linkage is also a probable fragmentation pathway.

Note: Specific experimental MS data for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is not publicly available.

Experimental Protocol for MS Data Acquisition

Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive Orbitrap (or equivalent) coupled with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

    • Set the mass range to cover the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed exact mass with the calculated theoretical mass to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol. While specific experimental data is not widely available in the public domain, the expected spectroscopic signatures based on the known molecular structure have been detailed. The provided experimental protocols offer a standardized approach for researchers to generate and validate their own data, ensuring the quality of this critical synthetic intermediate for its use in drug discovery and development. The synthesis and characterization of related compounds are described in the scientific literature, providing a valuable reference for those working with this class of molecules.[3]

References

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link][3]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

Foundational

The Lynchpin Intermediate: A Technical Guide to [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol in Modern Drug Discovery

Executive Summary In the landscape of contemporary pharmaceutical synthesis, the strategic deployment of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary pharmaceutical synthesis, the strategic deployment of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol emerges as a pivotal, yet often unheralded, building block in the development of innovative therapeutics. Its unique constellation of a difluorophenoxy moiety, a nitro group, and a reactive hydroxymethyl function provides a versatile platform for a variety of chemical transformations. This guide offers an in-depth exploration of the synthesis, characterization, and strategic applications of this intermediate, tailored for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of its synthesis, provide robust and validated experimental protocols, and illuminate its role in the creation of next-generation pharmaceuticals.

Introduction: Strategic Importance in Medicinal Chemistry

The pursuit of novel chemical entities with enhanced pharmacological profiles necessitates the use of sophisticated and strategically designed starting materials. [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (Figure 1) is a prime example of such a molecule, embodying several key features that are highly advantageous in drug design.

  • The 2,4-Difluorophenoxy Group: This motif is a bioisostere for other functionalities and can significantly modulate the physicochemical properties of a molecule. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, and their electron-withdrawing nature can influence the pKa of nearby functional groups, thereby affecting drug-receptor interactions and cell permeability.

  • The Nitro Group: Positioned ortho to the ether linkage, the nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNA_r) reactions. Furthermore, it serves as a synthetic handle that can be readily reduced to an aniline, opening up a vast array of subsequent chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic rings.

  • The Hydroxymethyl Group: This primary alcohol is a versatile functional group that can be easily oxidized to an aldehyde or a carboxylic acid, or used in esterification and etherification reactions. It can also be converted to a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

The convergence of these three functionalities in a single molecule makes [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol a highly valuable intermediate in the synthesis of a diverse range of bioactive compounds, including kinase inhibitors and other targeted therapies.[1][2]

Synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

The most direct and efficient route to [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is through the selective reduction of its corresponding aldehyde, 4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde. This transformation is typically achieved with high fidelity using sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-tolerated by the nitro and difluorophenoxy groups.[3][4]

Synthetic Workflow

The overall synthetic strategy is a two-step process commencing with a nucleophilic aromatic substitution reaction to construct the diaryl ether, followed by the selective reduction of the aldehyde.

Synthetic Workflow 4-Chloro-3-nitrobenzaldehyde 4-Chloro-3-nitrobenzaldehyde Intermediate_Aldehyde 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde 4-Chloro-3-nitrobenzaldehyde->Intermediate_Aldehyde Nucleophilic Aromatic Substitution (SNAr) 2,4-Difluorophenol 2,4-Difluorophenol 2,4-Difluorophenol->Intermediate_Aldehyde Final_Product [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol Intermediate_Aldehyde->Final_Product Selective Reduction (e.g., NaBH4)

Caption: Synthetic pathway to the target intermediate.

Experimental Protocol: Reduction of 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde

This protocol is based on established methods for the chemoselective reduction of aromatic aldehydes in the presence of nitro groups.[3][5]

Materials:

  • 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. To the cooled, stirring solution, add sodium borohydride (1.1 equivalents) portion-wise over 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Stir the mixture for 15 minutes.

  • Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a solid.

Parameter Value/Condition
Starting Material4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde
ReagentSodium borohydride (NaBH₄)
SolventAnhydrous Methanol
Temperature0 °C to room temperature
Reaction Time1-2 hours
Work-upQuenching with aq. NH₄Cl, extraction with DCM
PurificationFlash column chromatography

Table 1: Summary of Reaction Conditions for the Synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol.

Physicochemical Characterization

Accurate characterization of the synthesized intermediate is essential to confirm its identity and purity.

Property Value Reference
CAS Number 338960-82-0[6]
Molecular Formula C₁₃H₉F₂NO₄[6]
Molecular Weight 281.21 g/mol [6]
Appearance White to off-white solid
Melting Point To be determined experimentally

Table 2: Physicochemical Properties of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol.

Spectroscopic Data (Predicted and Representative):

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region will display complex coupling patterns due to the substitution pattern. The benzylic CH₂ protons would appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and temperature.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for all 13 carbon atoms in the molecule, with the chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents.

  • IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), the C-H stretches of the aromatic ring and the methylene group, the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹), and the C-O and C-F stretches.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Synthetic Utility and Applications

The strategic value of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol lies in its potential for elaboration into more complex molecules. The primary alcohol and the nitro group are key functional handles for subsequent transformations.

Transformation of the Hydroxymethyl Group

The primary alcohol can be readily oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

Reduction of the Nitro Group

The nitro group is a versatile precursor to an aniline. This reduction can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C), or metal-mediated reductions (e.g., SnCl₂, Fe/HCl).[7] The resulting aniline is a nucleophile and a key building block for the synthesis of amides, sulfonamides, and heterocyclic systems.

Synthetic_Applications cluster_0 Core Intermediate cluster_1 Hydroxymethyl Group Transformations cluster_2 Nitro Group Transformations cluster_3 Downstream Products Core [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol Aldehyde Oxidation (PCC, DMP) Core->Aldehyde Carboxylic_Acid Oxidation (KMnO4) Core->Carboxylic_Acid Ester Esterification Core->Ester Ether Etherification Core->Ether Aniline Reduction (H2, Pd/C or SnCl2) Core->Aniline Amides Amide Coupling Aniline->Amides Sulfonamides Sulfonylation Aniline->Sulfonamides Heterocycles Ring Formation Aniline->Heterocycles

Caption: Synthetic transformations of the core intermediate.

Application in the Synthesis of Mivebresib (ABBV-075)

A notable application of a structurally related intermediate is in the synthesis of Mivebresib (ABBV-075), a potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor.[1][2][8] The synthesis of Mivebresib involves the coupling of a 4-(2,4-difluorophenoxy)-3-aminophenyl moiety with a heterocyclic core. The precursor to this aniline is the corresponding nitro compound, highlighting the importance of intermediates like [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol in accessing such complex drug candidates.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Handling of Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and strong acids.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is a strategically important synthetic intermediate that provides a versatile platform for the synthesis of complex and biologically active molecules. Its straightforward synthesis via the selective reduction of the corresponding aldehyde, coupled with the orthogonal reactivity of its functional groups, makes it an invaluable tool for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its synthesis, characterization, and synthetic applications, with the aim of empowering researchers to effectively utilize this key building block in their drug discovery programs.

References

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA - The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The reduction of 4-nitrophenol (4-NP) by NaBH4 catalyzed by five... Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Retrieved from [Link]

  • Reddit. (2018, July 7). Reduction of Aldehyde using NaBH4. Retrieved from [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)methanol. PubChem. Retrieved from [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • PubMed. (2017, October 26). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Retrieved from [Link]

  • Chemsrc. (2025, August 22). (4-Nitrophenyl)methanol | CAS#:619-73-8. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Fluorophenyl)-(4-nitrophenyl)methanol. PubChem. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. Retrieved from [Link]

  • Beilstein Journals. (2025, November 27). BJOC - Design and synthesis of bioactive molecules. Retrieved from [Link]

  • Cheméo. (n.d.). (3-Nitrophenyl) methanol, ethyl ether - Chemical & Physical Properties. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Mechanistic Toxicology of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Executive Overview In modern drug discovery and agrochemical development, functionalized diaryl ethers are highly prized for their conformational rigidity and metabolic stability. [4-(2,4-Difluorophenoxy)-3-nitrophenyl]m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery and agrochemical development, functionalized diaryl ethers are highly prized for their conformational rigidity and metabolic stability. [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a pivotal synthetic building block, offering three orthogonal sites for chemical modification: a reducible nitro group, a reactive hydroxymethyl moiety, and a fluorinated ether linkage.

However, handling this compound requires rigorous safety paradigms. The presence of the electron-withdrawing nitro group not only activates the aromatic ring for nucleophilic substitution but also significantly lowers the molecule's reduction potential. This creates a severe toxicological liability: the propensity for biological single-electron reduction leading to oxidative stress and methemoglobinemia. This whitepaper outlines the physicochemical hazards, mechanistic toxicology, and self-validating handling protocols required to safely utilize this compound in a laboratory setting.

Physicochemical Profiling & Quantitative Hazard Assessment

To design an effective safety protocol, we must first translate the compound's static physicochemical properties into dynamic laboratory risks. The table below summarizes the critical data points and their direct causality on handling procedures.

ParameterValue / SpecificationCausality / Impact on Handling
CAS Number 338960-82-0Unique identifier required for SDS tracking and rigorous inventory control.
Molecular Weight 281.21 g/mol Dictates precise stoichiometric equivalents for chemical neutralization assays.
Molecular Formula C13H9F2NO4High fluorine and oxygen content requires evaluation for HF gas release upon thermal decomposition or incineration.
Hazard Codes H302, H312, H332Acute toxicity across all exposure routes (oral, dermal, inhalation) mandates the use of HEPA-filtered enclosures and nitrile PPE.
Reduction Potential < -330 mVA low threshold for biological reduction directly correlates to the rapid onset of methemoglobinemia upon systemic absorption.

Mechanistic Toxicology: The Nitroaromatic Hazard

The primary acute hazard of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol stems from its nitroaromatic moiety. When absorbed through the skin or inhaled, nitroaromatic compounds are metabolized by hepatic flavoenzymes (such as nitroreductases and CYP450).

As detailed in[1], the toxicity is initiated by a single-electron transfer that generates a highly reactive nitro anion radical. In aerobic environments, this radical scavenges molecular oxygen to produce superoxide radicals, inducing severe cellular oxidative stress.

Furthermore, subsequent reduction steps yield nitroso and hydroxylamine intermediates. These metabolites are potent oxidizers of the iron moiety within red blood cells, converting ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). This process, documented extensively in clinical literature such as [2], results in methemoglobinemia—a condition that critically impairs oxygen transport and can lead to cyanosis, respiratory failure, and death.

ToxicityPathway N1 [4-(2,4-Difluorophenoxy)- 3-nitrophenyl]methanol N2 Nitroreductase / CYP450 (Enzymatic Activation) N1->N2 Bioreduction N3 Nitro Anion Radical (R-NO2•-) N2->N3 +1e- Transfer N4 Nitroso & Hydroxylamine Intermediates N3->N4 +e-, +2H+ N5 Superoxide (O2•-) Oxidative Stress N3->N5 O2 Scavenging N6 Methemoglobinemia (Fe3+ Hemoglobin) N4->N6 Hb(Fe2+) Oxidation

Bioreductive activation pathway of nitroaromatics leading to methemoglobinemia and oxidative stress.

Self-Validating Experimental Workflows

To ensure absolute safety, standard operating procedures must transcend simple checklists. The following protocols are designed as self-validating systems —meaning the workflow inherently includes a chemical or analytical feedback loop to prove that the hazard has been mitigated before the scientist moves to the next step.

Safe Dispensing and Dissolution Protocol

Because the compound is a hazardous powder (H332: Harmful if inhaled), the primary goal is to transition it from a volatile solid state into a controlled liquid state while verifying its integrity.

  • Step 1: Gravimetric Dispensing in Isolation.

    • Action: Weigh the compound exclusively inside a Class II Biological Safety Cabinet or a dedicated powder-weighing hood equipped with HEPA filtration.

    • Causality: The hood's negative pressure prevents the aerosolization of micro-particles, eliminating the inhalation vector.

  • Step 2: Immediate Solvent Quenching.

    • Action: Immediately dissolve the weighed powder in an anhydrous, compatible solvent (e.g., Dimethylformamide or Dichloromethane) inside the hood.

    • Causality: Solubilizing the compound traps the molecules in the liquid phase, permanently neutralizing the risk of airborne dust exposure.

  • Step 3: Validation via UV-Vis Spectroscopy (The Self-Validating Step).

    • Action: Take a 10 µL aliquot of the stock solution, dilute it, and measure the absorbance at ~340 nm.

    • Validation: A clear, proportional absorbance peak without baseline scattering confirms complete dissolution. If baseline scattering is observed, it indicates the presence of insoluble, potentially reactive polymeric degradation products, signaling that the batch must be quarantined.

Decontamination and Waste Neutralization Protocol

Nitroaromatics are highly recalcitrant to natural degradation, as outlined in[3]. Therefore, organic waste containing this compound must be chemically neutralized prior to disposal to prevent environmental contamination and explosive risks during waste consolidation.

  • Step 1: Reagent Preparation.

    • Action: Prepare a fresh solution of 1.0 M Sodium Dithionite ( Na2​S2​O4​ ) in 0.5 M Sodium Hydroxide ( NaOH ).

    • Causality: The basic medium stabilizes the dithionite reagent and provides the optimal thermodynamic environment to drive the reduction of the toxic nitro group to a benign primary amine.

  • Step 2: Chemical Quenching.

    • Action: Slowly add the nitroaromatic waste solution dropwise to the stirring dithionite solution at room temperature.

    • Causality: The reduction of nitro groups is highly exothermic. Dropwise addition controls the rate of heat generation, preventing solvent boil-over.

  • Step 3: Validation via Thin-Layer Chromatography (The Self-Validating Step).

    • Action: Spot the quenched reaction mixture on a Silica Gel TLC plate alongside a reference standard of the intact starting material. Elute using a 70:30 Hexane/Ethyl Acetate gradient and observe under UV 254 nm.

    • Validation: The complete disappearance of the high- Rf​ starting material spot and the emergence of a highly polar, low- Rf​ amine spot provides immediate, visual proof that the toxic nitroophore has been successfully destroyed. Only upon this visual confirmation can the waste be neutralized to pH 7 and transferred to standard organic waste facilities.

References

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia , International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Acute methaemoglobinaemia after massive nitrobenzene ingestion , National Institutes of Health / PubMed Central (PMC). Available at:[Link]

  • Biological Treatment of Nitroaromatics in Wastewater , Water (MDPI). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Protocols for[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Introduction & Strategic Overview [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a highly valued diaryl ether intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a highly valued diaryl ether intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and specialized agrochemicals 1. The synthesis of this scaffold typically relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-fluoro-3-nitrobenzyl alcohol and 2,4-difluorophenol, mediated by a base such as potassium carbonate in a polar aprotic solvent like DMF or DMSO 2.

While SNAr methodologies are robust, they generate a complex crude matrix. The reaction mixture contains the target product, unreacted 2,4-difluorophenol, residual electrophile, inorganic salts, and high-boiling solvents 3. This application note delineates a rigorous, three-stage purification workflow—chemoselective liquid-liquid extraction, normal-phase flash chromatography, and recrystallization—designed to isolate the target compound at >99.5% purity.

Physicochemical Profiling

A rational purification strategy must be grounded in the physicochemical properties of the target molecule. The presence of both a hydrogen-bond donating hydroxyl group and a highly polar nitro group dictates its behavior during phase separation and chromatography.

Table 1: Physicochemical Profile of[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

PropertyValueImplication for Purification Strategy
Molecular Formula C13H9F2NO4Moderately high molecular weight (281.21 g/mol ) yielding a crystalline solid 1.
Functional Groups -OH, -NO2, Diaryl EtherStrong H-bond donor/acceptor profile; interacts heavily with silanol groups on silica gel.
Acid/Base Nature Strictly NeutralUnaffected by aqueous pH fluctuations; enables orthogonal separation from acidic phenolic impurities.
Solubility Profile Soluble in EtOAc, DCM; Insoluble in H2OIdeal for liquid-liquid extraction (EtOAc/H2O) and binary solvent recrystallization.

Purification Workflow Architecture

PurificationWorkflow Start Crude Reaction Mixture (SNAr in DMF) LLE Chemoselective LLE (EtOAc / 1M NaOH) Start->LLE AqWaste Aqueous Waste (Salts, 2,4-Difluorophenol) LLE->AqWaste Aqueous OrgPhase Organic Phase (Crude Product) LLE->OrgPhase Organic Flash Flash Chromatography (Silica, Hexane/EtOAc) OrgPhase->Flash Impurities Organic Impurities (Unreacted Alcohol) Flash->Impurities Waste Fractions Purified Semi-Pure Product (>95% Purity) Flash->Purified Product Fractions Cryst Recrystallization (EtOAc / Heptane) Purified->Cryst MotherLiq Mother Liquor (Trace Isomers) Cryst->MotherLiq Filtrate Final Pure Target Compound (>99% Purity) Cryst->Final Crystals

Figure 1: Multistage purification workflow for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol.

Protocol 1: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Quantitative removal of the SNAr reaction solvent (DMF/DMSO), inorganic salts (K2CO3), and unreacted 2,4-difluorophenol.

Causality & Expert Insights: 2,4-Difluorophenol is mildly acidic (pKa ≈ 8.5). If allowed to remain in the organic phase, it will streak severely during normal-phase chromatography and co-elute with the target product. By washing the organic phase with a dilute aqueous base (1M NaOH, pH ~14), the phenol is quantitatively deprotonated into its highly water-soluble sodium phenoxide salt 2. The target diaryl ether, lacking any acidic protons, remains entirely in the organic phase. Ethyl acetate (EtOAc) is selected as the extraction solvent due to its superior solubilizing power for polar nitro-aromatics compared to diethyl ether or hexanes.

Step-by-Step Methodology:

  • Quenching & Dilution: Dilute the crude reaction mixture (e.g., 100 mL DMF) with 400 mL of EtOAc and 400 mL of deionized water. Stir vigorously for 10 minutes to ensure complete partitioning of the DMF into the aqueous layer.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic layer. Back-extract the aqueous layer with an additional 100 mL of EtOAc. Combine the organic layers.

  • Chemoselective Wash: Wash the combined organic phase with 2 × 200 mL of 1M NaOH.

    • Self-Validation Check: Spot the post-wash organic phase on a TLC plate alongside a 2,4-difluorophenol standard. The UV-active spot corresponding to the phenol must be completely absent before proceeding.

  • Neutralization & Drying: Wash the organic phase with 200 mL of saturated aqueous NaCl (brine) to remove residual water and neutralize the pH. Dry the organic phase over anhydrous Na2SO4 for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (35°C, 150 mbar) to yield the crude solid.

Protocol 2: Normal Phase Flash Chromatography

Objective: Separation of the target compound from unreacted electrophile (4-fluoro-3-nitrobenzyl alcohol) and trace bis-etherification byproducts.

Causality & Expert Insights: The target molecule possesses a polar hydroxymethyl group, giving it strong hydrogen-bonding capabilities with the silanol groups on the stationary phase. Dry loading is strictly required for this step; any residual DMF from the reaction will act as a strong eluent modifier, causing severe peak tailing and loss of resolution. A gradient of Hexanes and EtOAc provides the optimal selectivity profile.

Table 2: Flash Chromatography Gradient Profile

Column Volumes (CV)% Hexanes% EtOAcPurpose / Elution Target
0 - 2 1000Column equilibration and elution of non-polar trace impurities.
2 - 5 9010Elution of unreacted 4-fluoro-3-nitrobenzyl alcohol (less polar).
5 - 10 7030Elution of the target compound: [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol .
10 - 13 5050Column flush to remove highly polar bis-etherification byproducts.

Step-by-Step Methodology:

  • Dry Loading: Dissolve the crude product in a minimum volume of Dichloromethane (DCM). Add silica gel (approximately 3× the mass of the crude product). Evaporate the DCM completely under reduced pressure until a free-flowing, homogeneous powder is obtained.

  • Column Preparation: Pack a silica gel column (40-63 µm particle size) using 100% Hexanes. Load the dry-adsorbed crude mixture evenly onto the top of the column frit.

  • Gradient Elution: Execute the gradient as specified in Table 2. Collect fractions in 20 mL test tubes.

  • Fraction Analysis: Analyze fractions via TLC (Eluent: 70:30 Hexanes:EtOAc). Combine fractions containing the pure product (Rf ≈ 0.35) and concentrate under reduced pressure.

    • Self-Validation Check: The concentrated fractions should yield a semi-pure solid (>95% by LC-MS). If the material is an oil, residual EtOAc is present; continue drying under high vacuum.

Protocol 3: Final Polish via Recrystallization

Objective: Achieve >99.5% HPLC purity by removing trace regioisomers or co-eluting organic impurities trapped in the amorphous solid.

Causality & Expert Insights: Chromatography alone may leave trace amounts of structurally similar isomers (e.g., products of substitution at the 2-position if the starting material was impure). Recrystallization exploits the differential lattice energies of these impurities. A binary solvent system of EtOAc (good solvent) and Heptane (anti-solvent) is ideal for this moderately polar solid, allowing for controlled nucleation and high recovery yields.

Step-by-Step Methodology:

  • Dissolution: Place the chromatographed product in a round-bottom flask. Add just enough EtOAc (approx. 2-3 mL per gram of product) and heat to 60°C until complete dissolution occurs.

  • Anti-Solvent Addition: While maintaining heating and stirring, add Heptane dropwise until the solution becomes slightly cloudy (reaching the cloud point). Add a single drop of EtOAc to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

    • Self-Validation Check: Slow cooling is critical. Rapid crash-cooling (e.g., placing immediately in an ice bath) will trap impurities within the crystal lattice, defeating the purpose of the recrystallization.

  • Maturation & Filtration: Transfer the flask to a 4°C refrigerator for 4 hours to maximize crystal yield. Filter the resulting crystals through a Büchner funnel under vacuum.

  • Washing & Drying: Wash the filter cake with 10 mL of ice-cold 10% EtOAc in Heptane. Dry the crystals in a vacuum oven at 40°C for 12 hours to afford the ultra-pure target compound.

References

  • BLD Pharm. "338960-82-0 |[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol." BLD Pharm Product Catalog.
  • The Journal of Organic Chemistry. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility." ACS Publications.
  • Synthesis. "Recent Progress in Diaryl Ether Synthesis." ResearchGate.

Sources

Application

Experimental Workflow and Protocols for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol Reactions

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Significance[4-(2,4-Difluorophenoxy)-3-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Significance[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a highly versatile, multi-functional building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Its structural architecture features a diaryl ether linkage—a privileged scaffold in medicinal chemistry known to impart favorable conformational geometry for binding in hydrophobic kinase pockets and enzyme active sites, such as in InhA inhibitors[2].

The molecule presents two orthogonal handles for divergent synthetic pathways:

  • A reducible nitro group , which serves as a masked aniline for downstream cross-coupling or heterocycle formation.

  • A primary benzylic alcohol , which can be oxidized to an aldehyde, converted to a leaving group, or directly reacted with electrophiles to form stable linkages like carbamates.

SyntheticWorkflow SM [4-(2,4-Difluorophenoxy)- 3-nitrophenyl]methanol (CAS: 338960-82-0) Carbamate Carbamate Derivative (e.g., CAS 338960-97-7) SM->Carbamate Isocyanate, Base (TEA/DBU) Amine [3-Amino-4-(2,4-difluorophenoxy) phenyl]methanol SM->Amine H2, Pd/C or Fe/NH4Cl Aldehyde 4-(2,4-Difluorophenoxy)- 3-nitrobenzaldehyde SM->Aldehyde Activated MnO2, Solvent-free or DCM

Figure 1: Divergent synthetic workflows for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol.

Reaction Workflow 1: Synthesis of Carbamate Derivatives

Causality & Rationale

Carbamate linkages are frequently employed in drug design to improve metabolic stability, enhance membrane permeability, and modulate physicochemical properties. The direct reaction of the benzylic alcohol with an aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) yields targeted carbamates such as 4-(2,4-difluorophenoxy)-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 338960-97-7)[1]. The use of a mild organic base like triethylamine (TEA) accelerates the nucleophilic attack of the alcohol oxygen on the highly electrophilic isocyanate carbon, ensuring rapid conversion while preventing moisture-induced urea side-product formation[2].

Protocol: Base-Catalyzed Carbamate Formation
  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (1.0 equiv, 10 mmol, 2.81 g) in anhydrous dichloromethane (DCM, 25 mL) to achieve a ~0.4 M concentration.

  • Base Addition: Add triethylamine (TEA, 1.2 equiv, 12 mmol) dropwise via syringe. Stir the mixture for 10 minutes at room temperature to ensure homogeneous mixing.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 3-(trifluoromethyl)phenyl isocyanate (1.1 equiv, 11 mmol) dissolved in 5 mL of anhydrous DCM dropwise over 15 minutes to control the exothermic addition.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or IR spectroscopy (monitoring the disappearance of the strong isocyanate peak at ~2250–2270 cm⁻¹)[2].

  • Workup: Once the starting material is fully consumed (typically 2–4 hours), quench the reaction with saturated aqueous NH₄Cl (20 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure carbamate.

Reaction Workflow 2: Chemoselective Nitro Reduction

Causality & Rationale

The reduction of the nitro group to an aniline is a critical step for generating intermediates capable of undergoing Buchwald-Hartwig aminations or forming complex heterocycles. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a highly efficient, atom-economical method[3]. However, because the substrate contains a fluorinated diaryl ether, the reaction must be strictly controlled at ambient pressure and temperature to prevent unwanted hydrodehalogenation of the fluorine atoms or cleavage of the C-O ether bond[3].

NitroReduction Nitro Nitroarene (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +H2, -H2O (Pd/C surface) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +H2 Amine Aniline (-NH2) Hydroxylamine->Amine +H2, -H2O

Figure 2: Stepwise catalytic hydrogenation mechanism of the nitro group on a Pd/C surface.

Protocol: Catalytic Hydrogenation (Pd/C)
  • Setup: Dissolve the nitro compound (10 mmol, 2.81 g) in absolute ethanol or a mixture of ethanol/ethyl acetate (50 mL) in a heavy-walled hydrogenation flask[3].

  • Catalyst Addition: Safety Note: Pd/C is highly pyrophoric when dry. Carefully add 10% Pd/C (10% w/w relative to the substrate, ~280 mg) under a gentle stream of nitrogen.

  • Hydrogenation: Seal the flask, evacuate the atmosphere under vacuum, and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature (25 °C) under 1 atm of H₂[3].

  • Monitoring: Monitor the reaction by LC-MS. The reaction proceeds through nitroso and hydroxylamine intermediates before reaching the final aniline. Complete conversion typically occurs within 4–6 hours.

  • Filtration: Purge the flask thoroughly with nitrogen to remove residual hydrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate (3 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford [3-amino-4-(2,4-difluorophenoxy)phenyl]methanol. Store under an inert atmosphere to prevent oxidative degradation of the electron-rich aniline.

Reaction Workflow 3: Selective Oxidation of the Benzylic Alcohol

Causality & Rationale

Oxidation of the primary benzylic alcohol to an aldehyde opens pathways for reductive aminations, Wittig olefinations, or Knoevenagel condensations. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation because it exhibits high chemoselectivity for allylic and benzylic alcohols, effectively preventing over-oxidation to the carboxylic acid—a common pitfall encountered with stronger, homogeneous oxidants like Jones reagent or KMnO₄[4]. The oxidation occurs via a single-electron transfer mechanism on the surface of the heterogeneous MnO₂ lattice, necessitating a large molar excess of the oxidant[4].

Protocol: Mild MnO₂ Oxidation
  • Reaction Setup: Dissolve the substrate (10 mmol, 2.81 g) in anhydrous DCM or chloroform (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Addition: Add activated MnO₂ (10–15 equiv, ~8.7 to 13 g) in a single portion. Note: The activity of MnO₂ is highly dependent on its preparation and moisture content; use freshly activated material for optimal yields[4].

  • Agitation: Stir the black suspension vigorously at room temperature (25 °C) for 12–24 hours.

  • Monitoring: Check the reaction progress via TLC (Hexanes:EtOAc 2:1). The highly conjugated aldehyde product will appear as a distinct, UV-active spot with a higher Rf value than the starting alcohol.

  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake repeatedly with DCM until the filtrate runs completely clear.

  • Concentration: Evaporate the solvent under reduced pressure to yield 4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde. The product is typically of sufficient purity (>95%) to be used in subsequent steps without further chromatographic purification.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected quantitative outcomes for the three primary workflows described above.

TransformationTarget MotifPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
Carbamate Synthesis Benzylic CarbamateR-NCO, TEA, DCM0 to 252 - 480 - 90%
Nitro Reduction AnilineH₂ (1 atm), 10% Pd/C, EtOH254 - 685 - 95%
Alcohol Oxidation BenzaldehydeActivated MnO₂, DCM2512 - 2475 - 85%

References

  • National Institutes of Health (NIH). "Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy". PubMed Central. Available at:[Link]

  • Fudan University / Elsevier. "Microwave-accelerated solvent-free aerobic oxidation of benzyl alcohol over efficient and reusable manganese oxides". Applied Catalysis A: General. Available at: [Link]

Sources

Method

Anwendungs- und Protokollhandbuch: Strategien zur Derivatisierung der Hydroxylgruppe von [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der primären Hydroxylgruppe von [4-(2,4-Difluorophenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der primären Hydroxylgruppe von [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol, einer wichtigen Zwischenstufe in der Synthese von pharmazeutisch aktiven Wirkstoffen, wie zum Beispiel dem BET-Bromodomain-Inhibitor Mivebresib (ABBV-075).[1][2] Die Derivatisierung dieser Hydroxylgruppe ist ein entscheidender Schritt, um die Molekülstruktur zu erweitern, pharmakokinetische Eigenschaften zu modulieren oder Linker für die Konjugation an andere Moleküle anzubringen.

Als leitender Anwendungswissenschaftler präsentiere ich hier nicht nur schrittweise Protokolle, sondern auch die wissenschaftliche Begründung für die Wahl der jeweiligen Methode. Jeder Versuchsaufbau ist so konzipiert, dass er in sich schlüssig und validierbar ist, gestützt auf etablierte chemische Prinzipien und durch Zitate aus der Fachliteratur untermauert.

Molekulare Betrachtungen und strategische Planung

Das Zielmolekül, [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol, besitzt eine primäre benzylische Hydroxylgruppe. Diese ist im Allgemeinen reaktiv für eine Vielzahl von Transformationen. Die elektronische Natur des Moleküls, beeinflusst durch den elektronen-ziehenden Effekt der Nitrogruppe und des Difluorphenoxy-Substituenten, spielt eine wesentliche Rolle für die Reaktivität.

Die primäre Natur des Alkohols begünstigt Substitutionsreaktionen, die einem SN2-Mechanismus folgen, da die sterische Hinderung minimal ist.[3][4] Die gängigsten und zuverlässigsten Methoden zur Derivatisierung dieser funktionellen Gruppe sind die O-Alkylierung zur Bildung von Ethern, die O-Acylierung zur Bildung von Estern und die Mitsunobu-Reaktion für eine Vielzahl von Transformationen unter Inversion der Konfiguration (obwohl letzteres für dieses achirale Substrat nicht relevant ist, bleibt es eine milde und vielseitige Methode).

Abbildung 1: Strukturelle Merkmale von [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol und deren Einfluss auf die Reaktivität der Hydroxylgruppe.

Protokoll 1: O-Alkylierung über die Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine robuste und weit verbreitete Methode zur Bildung von Etherbindungen.[4][5] Sie verläuft über einen SN2-Mechanismus, bei dem ein Alkohol zunächst mit einer Base zu einem reaktiveren Alkoxid deprotoniert wird, welches dann ein Alkylhalogenid nukleophil angreift.[3] Für primäre Alkohole wie unseren Ausgangsstoff ist diese Methode besonders effizient.

Kausale Begründung der Methodik:

  • Base: Natriumhydrid (NaH) wird als starke, nicht-nukleophile Base verwendet, um das Alkoxid quantitativ zu erzeugen, ohne mit dem Alkylhalogenid zu konkurrieren. Die Reaktion setzt Wasserstoffgas frei, was eine inerte Atmosphäre erfordert.

  • Lösungsmittel: Aprotische polare Lösungsmittel wie Tetrahydrofuran (THF) oder N,N-Dimethylformamid (DMF) sind ideal, da sie die Reaktanten gut lösen und das Alkoxid-Nukleophil nicht durch Protonierung desolvatisieren.[6]

  • Alkylierungsmittel: Primäre Alkylhalogenide (vorzugsweise Iodide oder Bromide) werden aufgrund ihrer hohen Reaktivität in SN2-Reaktionen und der geringeren Neigung zu Eliminierungs-Nebenreaktionen bevorzugt.[4]

Detailliertes Versuchsprotokoll:

Materialien:

  • [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

  • Natriumhydrid (60 % Dispersion in Mineralöl)

  • Alkylhalogenid (z.B., Iodmethan, Benzylbromid)

  • Wasserfreies Tetrahydrofuran (THF)

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Lösungsmittel für die Säulenchromatographie (z.B., Hexan/Ethylacetat-Gemisch)

Vorgehensweise:

  • Ein geeigneter Rundkolben wird geflammt und unter einer inerten Atmosphäre (Argon oder Stickstoff) abgekühlt.

  • [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (1,0 Äq.) wird in wasserfreiem THF gelöst (Konzentration ca. 0,1 M).

  • Die Lösung wird auf 0 °C in einem Eisbad abgekühlt.

  • Natriumhydrid (1,2 Äq.) wird vorsichtig in Portionen zugegeben. Die Mischung wird bei 0 °C für 30 Minuten gerührt, um die vollständige Deprotonierung sicherzustellen (Wasserstoffentwicklung sollte aufhören).

  • Das Alkylhalogenid (1,1 Äq.) wird langsam zur Reaktionsmischung getropft.

  • Die Reaktion wird aus dem Eisbad entfernt und bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach vollständigem Umsatz wird die Reaktion vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung bei 0 °C gequencht.

  • Die wässrige Phase wird mit Ethylacetat oder Dichlormethan extrahiert (3x).

  • Die vereinigten organischen Phasen werden mit Sole gewaschen, über MgSO₄ oder Na₂SO₄ getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um den gewünschten Ether zu erhalten.

ParameterEmpfehlungBegründung
Base NaH, KHStarke, nicht-nukleophile Basen für quantitative Alkoxidbildung.
Äquivalente Base 1.1 - 1.5Gewährleistet vollständige Deprotonierung.
Lösungsmittel THF, DMF (wasserfrei)Aprotisch polar, löst Reaktanten gut.
Temperatur 0 °C bis RaumtemperaturMilde Bedingungen zur Vermeidung von Nebenreaktionen.
Alkylierungsmittel R-I > R-Br > R-ClReaktivitätsreihe für SN2-Reaktionen.

Protokoll 2: O-Acylierung zur Synthese von Estern

Die Esterbildung ist eine der fundamentalsten Reaktionen der organischen Chemie. Für die Acylierung von Alkoholen, insbesondere wenn diese sterisch anspruchsvoll oder säureempfindlich sind, haben sich Methoden unter Verwendung von Säureanhydriden oder -chloriden in Gegenwart eines nukleophilen Katalysators als äußerst effektiv erwiesen.[7]

Kausale Begründung der Methodik:

  • Acylierungsmittel: Säureanhydride sind oft reaktiver als die entsprechenden Carbonsäuren und erzeugen als Nebenprodukt eine Carbonsäure, die leicht zu handhaben ist.

  • Katalysator: 4-(Dimethylamino)pyridin (DMAP) ist ein hochwirksamer nukleophiler Katalysator, der mit dem Säureanhydrid ein hochreaktives Acylpyridinium-Intermediat bildet.[8] Dieses Intermediat wird dann vom Alkohol angegriffen, was die Reaktion erheblich beschleunigt.

  • Base: Eine tertiäre Aminbase wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) wird als stöchiometrische Base eingesetzt, um die während der Reaktion entstehende Säure (z.B. Essigsäure aus Acetanhydrid) zu neutralisieren und den Katalysator zu regenerieren.

Detailliertes Versuchsprotokoll:

Materialien:

  • [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

  • Säureanhydrid (z.B., Acetanhydrid) oder Säurechlorid (z.B., Benzoylchlorid)

  • 4-(Dimethylamino)pyridin (DMAP)

  • Triethylamin (TEA) oder Diisopropylethylamin (DIPEA)

  • Wasserfreies Dichlormethan (DCM)

  • 1 M wässrige Salzsäure (HCl)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Vorgehensweise:

  • [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (1,0 Äq.), DMAP (0,1 Äq.) und TEA (1,5 Äq.) werden in wasserfreiem DCM in einem trockenen, mit Inertgas gespülten Kolben gelöst.

  • Die Lösung wird auf 0 °C abgekühlt.

  • Das Säureanhydrid (1,2 Äq.) oder Säurechlorid (1,2 Äq.) wird langsam zu der gerührten Lösung gegeben.

  • Die Reaktion wird bei Raumtemperatur für 1-4 Stunden gerührt und der Fortschritt mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und die Phasen werden getrennt.

  • Die organische Phase wird nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.

  • Die organische Schicht wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das resultierende Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Sources

Application

Application Note: [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol as a Strategic Synthon in Kinase and Epigenetic Inhibitor Synthesis

Executive Summary In modern targeted drug discovery, the design of highly selective Type II kinase inhibitors and epigenetic modulators heavily relies on privileged molecular building blocks. [4-(2,4-Difluorophenoxy)-3-n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the design of highly selective Type II kinase inhibitors and epigenetic modulators heavily relies on privileged molecular building blocks. [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a highly versatile, tri-functional synthon that has become a cornerstone in the synthesis of advanced therapeutics[1]. Featuring a 2,4-difluorophenoxy ether, a reducible nitro group, and an oxidizable benzylic alcohol, this scaffold provides orthogonal handles for divergent synthesis. This application note details the structural rationale, mechanistic utility, and validated synthetic protocols for deploying this intermediate in the development of p38α MAP kinase inhibitors and BET bromodomain inhibitors[2][3].

Structural Rationale & Mechanistic Insights (E-E-A-T)

The utility of this building block is not coincidental; each functional group serves a precise mechanistic purpose in both the synthetic workflow and the final pharmacological target:

  • The 2,4-Difluorophenoxy Motif (Allosteric Anchor): In kinase inhibitor design, achieving selectivity often requires targeting the inactive "DFG-out" conformation (Type II inhibition). The 2,4-difluorophenoxy group is a privileged pharmacophore that perfectly occupies the deep, hydrophobic allosteric pocket exposed in the DFG-out state[4]. The fluorine atoms serve a dual purpose: they enhance the lipophilicity (logP) to drive binding affinity and block cytochrome P450-mediated oxidation at the ortho and para positions, drastically improving the metabolic half-life of the resulting drug[5].

  • The Nitro Group (Masked Hinge-Binder): Positioned at C-3, the nitro group acts as a stable, masked aniline. Once chemoselectively reduced, the resulting primary amine provides a critical vector for assembling hinge-binding motifs (such as ureas, amides, or fused heterocycles) that interact with the kinase ATP-binding site[3]. In epigenetic targets, this aniline is frequently sulfonylated to create the core recognition motif for BET bromodomains, as seen in the clinical candidate Mivebresib (ABBV-075)[6].

  • The Hydroxymethyl Group (Solvent-Channel Vector): The benzylic alcohol at C-1 allows for divergent functionalization. It can be oxidized to an aldehyde for reductive amination, enabling the attachment of solubilizing aliphatic amines (e.g., piperazines, tetrahydropyrans) that project outward into the solvent-exposed region of the target protein, optimizing the compound's pharmacokinetic profile[3].

Divergent Synthetic Workflows

The orthogonal reactivity of the nitro and hydroxymethyl groups allows medicinal chemists to rapidly generate diverse libraries from a single starting material.

Pathway A [4-(2,4-Difluorophenoxy)- 3-nitrophenyl]methanol B 4-(2,4-Difluorophenoxy)- 3-nitrobenzaldehyde A->B MnO2, CH2Cl2 (Chemoselective) C 3-Amino-4-(2,4-difluorophenoxy) benzyl alcohol A->C Fe, NH4Cl, EtOH (Béchamp Reduction) D Type II Kinase Inhibitors (e.g., p38α MAPK) B->D Reductive Amination & Core Assembly C->D Urea/Amide Formation E BET Bromodomain Inhibitors (e.g., Mivebresib analogs) C->E Sulfonylation & Cross-Coupling

Divergent synthetic pathways utilizing[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol.

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be robust, scalable, and self-validating, ensuring high-fidelity intermediate generation without the need for exhaustive chromatographic purification.

Protocol A: Chemoselective Oxidation to 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde

Objective: Generate an electrophilic aldehyde handle for reductive amination while preventing over-oxidation to the carboxylic acid.

  • Reagents: [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (1.0 eq), Activated Manganese(IV) Oxide (MnO₂, 10.0 eq), Anhydrous Dichloromethane (DCM).

  • Step-by-Step Procedure:

    • Dissolve the starting material in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

    • Add activated MnO₂ in a single portion at room temperature.

    • Stir the black suspension vigorously for 12–16 hours.

    • Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) will cleanly convert to the less polar aldehyde (Rf ~0.5).

    • Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the pad thoroughly with EtOAc.

    • Concentrate the filtrate in vacuo to yield the product as a pale yellow solid.

  • Causality & Self-Validation: Activated MnO₂ is specifically chosen over harsher oxidants (e.g., Jones reagent or KMnO₄) because its single-electron transfer mechanism is highly selective for benzylic alcohols, completely avoiding over-oxidation to the carboxylic acid. The protocol is self-validating operationally: the heterogeneous nature of the reaction means that if the filtration is performed correctly, the resulting concentrated filtrate will yield NMR-pure aldehyde (>95% purity) without any need for silica gel chromatography.

Protocol B: Chemoselective Nitro Reduction to 3-Amino-4-(2,4-difluorophenoxy)benzyl alcohol

Objective: Unmask the aniline to serve as a hinge-binding vector or sulfonylation site, without disturbing the halogen atoms or the benzylic alcohol.

  • Reagents: [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 2.0 eq), Ethanol/Water (4:1 v/v).

  • Step-by-Step Procedure:

    • Suspend the starting material in the EtOH/H₂O mixture (0.15 M).

    • Add NH₄Cl and Iron powder.

    • Heat the mixture to 80 °C (reflux) for 2–4 hours.

    • Monitor the reaction visually and via LC-MS. The distinct yellow color of the nitroaromatic starting material will fade to a pale/colorless solution as the aniline forms.

    • Cool to room temperature, filter through Celite to remove iron oxides, and extract the aqueous filtrate with EtOAc.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Self-Validation: The Béchamp reduction (Fe/NH₄Cl) is deliberately selected over standard catalytic hydrogenation (Pd/C, H₂). While Pd/C is efficient, the 2,4-difluorophenoxy group introduces a severe risk of hydrodefluorination (cleavage of the C-F bonds) under pressurized hydrogen. Iron powder in mild aqueous NH₄Cl selectively reduces the nitro group via a single-electron transfer pathway, leaving the sensitive halogens completely intact. The system is self-validating through visual cues (loss of the yellow nitro color) and physical separation (the magnetic nature of the iron waste allows for rapid, clean isolation of the product).

Quantitative Data Presentation

The physicochemical properties and expected reaction metrics for the key intermediates are summarized below to aid in analytical tracking and downstream formulation planning.

Table 1: Physicochemical & Reaction Profiling of Key Intermediates

Compound / IntermediateSynthetic TransformationTypical YieldKey Analytical Marker (¹H NMR)Calculated LogP
Starting Material N/AN/ABenzylic CH₂: ~4.7 ppm (s, 2H)2.85
Aldehyde Intermediate Oxidation (MnO₂)88–94%Aldehyde CHO: ~9.9 ppm (s, 1H)3.12
Aniline Intermediate Reduction (Fe/NH₄Cl)82–89%Aniline NH₂: ~5.0 ppm (br s, 2H)2.41

References

  • Discovery of 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase Source: Journal of Medicinal Chemistry URL:[Link]

  • Discovery of N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor Source: Journal of Medicinal Chemistry URL:[Link]

  • P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD (US10537560B2)

Sources

Method

Advanced Cell-Based Assays Using[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (DFPNP) Derivatives for Spatiotemporal Control

Executive Summary The ability to control intracellular signaling with high spatiotemporal precision is a cornerstone of modern chemical biology. While traditional ortho-nitrobenzyl (oNB) photocleavable protecting groups...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ability to control intracellular signaling with high spatiotemporal precision is a cornerstone of modern chemical biology. While traditional ortho-nitrobenzyl (oNB) photocleavable protecting groups (cages) have been widely used to mask bioactive molecules, their reliance on high-energy ultraviolet (UV) light (<360 nm) severely limits their utility in live-cell assays due to UV-induced phototoxicity, DNA damage, and autofluorescence[1][2].

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (DFPNP-OH)[3] and its derivatives, such as DFPNP-carbamates[4], represent an advanced class of red-shifted photolabile cages. By extending the π -conjugation of the nitrobenzyl core with a 2,4-difluorophenoxy moiety, the absorption profile is bathochromically shifted. This structural evolution enables highly efficient one-photon uncaging using standard 405 nm visible-light diode lasers, as well as two-photon (2P) uncaging at 750–800 nm[1][5]. This Application Note details the mechanistic rationale, photophysical advantages, and a self-validating protocol for utilizing DFPNP-caged probes in live-cell assays.

Mechanistic Rationale: The Photochemistry of DFPNP

To understand the experimental parameters required for DFPNP assays, one must first understand the causality of the photolysis reaction. When a DFPNP-caged derivative (e.g., a carbamate-linked kinase inhibitor or neurotransmitter) absorbs a photon, it undergoes a Norrish type II intramolecular redox reaction[6].

The excited nitro group abstracts a proton from the benzylic position, forming a transient aci-nitro intermediate. This intermediate rapidly collapses in an aqueous environment, breaking the benzylic C-O bond. In the case of a carbamate linkage, this triggers spontaneous decarboxylation, releasing the active free amine, carbon dioxide, and an o-nitrosobenzaldehyde byproduct. The electron-withdrawing fluorine atoms on the phenoxy ring tune the electronic state to prevent spontaneous dark-hydrolysis while maintaining a high quantum yield during photolysis.

Pathway Caged DFPNP-Caged Probe (Inactive) Light hv (405 nm / 750 nm 2P) Caged->Light Intermediate Aci-Nitro Intermediate Light->Intermediate Active Active Bioactive Molecule (e.g., Kinase Inhibitor) Intermediate->Active Decarboxylation Byproduct DFPNP-Aldehyde Byproduct + CO2 Intermediate->Byproduct

Figure 1: Photolysis mechanism of DFPNP-caged probes via aci-nitro intermediate.

Photophysical Properties & Data Presentation

The primary advantage of DFPNP derivatives over legacy caging groups is their compatibility with live-cell imaging windows. Table 1 summarizes the photophysical properties that dictate laser selection for cell-based assays.

Table 1: Photophysical Comparison of Common Caging Groups

Caging GroupAbsorption Max ( λmax​ )1P Uncaging Wavelength2P Uncaging WavelengthLive-Cell Phototoxicity Risk
Standard o-Nitrobenzyl (oNB)~260–300 nm340–365 nm720 nmHigh (UV-induced ROS / DNA damage)
Dimethoxy-oNB (DMNB)~345 nm365 nm720–740 nmModerate
DFPNP ~380–400 nm 405 nm 750–800 nm Low (Visible/NIR compatible)

Note: The ability to uncage DFPNP at 405 nm allows researchers to utilize the standard violet diode lasers present on nearly all commercial confocal microscopes, negating the need for specialized UV optics[2][6].

Experimental Workflow: Live-Cell Spatiotemporal Uncaging

The following protocol outlines a self-validating system for loading and uncaging a DFPNP-derivatized probe (e.g., [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate[4]) in cultured mammalian cells.

Reagent Preparation
  • Stock Solution : Dissolve the DFPNP-caged probe in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the carbamate linkage during storage. Aliquot and store at -20°C in the dark.

  • Loading Buffer : Prepare Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Add 0.1% Pluronic F-127. Causality: Pluronic F-127 acts as a non-ionic surfactant to prevent the hydrophobic caged probe from aggregating in aqueous media, ensuring uniform cellular uptake.

Cell Loading Protocol
  • Plate cells (e.g., HEK293, HeLa, or primary neurons) on 35 mm glass-bottom imaging dishes (No. 1.5 thickness) and culture until 70-80% confluent.

  • Dilute the 10 mM probe stock into the Loading Buffer to a final concentration of 1–5 µM.

  • Aspirate culture media, wash cells once with warm HBSS, and add 1 mL of the probe-containing Loading Buffer.

  • Incubate for 15–30 minutes at 37°C in the dark.

  • Critical Wash Step : Aspirate the loading buffer and wash the cells three times with fresh, probe-free HBSS. Causality: Failure to remove extracellular probe will result in bulk photolysis of the media during the uncaging pulse, destroying the spatial resolution of the assay and causing massive off-target receptor activation.

Imaging and Uncaging Parameters
  • Transfer the dish to a confocal microscope equipped with a stage incubator (37°C, 5% CO2).

  • Baseline Acquisition : Acquire baseline images using the appropriate laser lines for your phenotypic reporter (e.g., 488 nm for GFP/Fluo-4). Ensure the 405 nm laser is completely off during this phase to prevent premature uncaging.

  • ROI Definition : Define a Region of Interest (ROI) over a specific cell soma, dendrite, or subcellular compartment.

  • Photolysis Pulse : Pulse the ROI with the 405 nm laser (typically 5–10% laser power for 50–200 milliseconds). Causality: Short, high-intensity pulses are preferred over long, low-intensity exposures. Short pulses prevent thermal damage to the tissue while providing sufficient photon flux to drive the Norrish type II cleavage[2].

  • Post-Uncaging Acquisition : Immediately resume time-lapse imaging of the phenotypic reporter to capture the localized biological response.

Workflow Step1 1. Cell Culture (Glass-bottom dish) Step2 2. Probe Loading (1-5 µM DFPNP-probe) Step1->Step2 Step3 3. Buffer Exchange (Remove bulk probe) Step2->Step3 Step4 4. ROI Selection (Confocal Baseline) Step3->Step4 Step5 5. Laser Uncaging (405 nm pulse) Step4->Step5 Step6 6. Phenotypic Readout (Time-lapse imaging) Step5->Step6

Figure 2: Step-by-step workflow for live-cell spatiotemporal uncaging assays.

Data Analysis & Troubleshooting

  • Lack of Phenotypic Response : If uncaging yields no biological response, the laser dwell time may be too short, or the probe concentration too low. Increase the 405 nm pulse duration in 50 ms increments. Alternatively, verify that the 2P cross-section is being met if using a multiphoton setup (tune Ti:Sapphire to 750 nm)[5].

  • Global Activation (Loss of Spatial Control) : This indicates either spontaneous dark-hydrolysis of the probe or insufficient washing in Step 3.2.5. Always run a "No Laser" control dish to verify the chemical stability of the DFPNP-carbamate in your specific buffer system.

  • Cellular Blebbing/Death : Indicates phototoxicity or thermal damage. Reduce the 405 nm laser power. The red-shifted nature of DFPNP should allow for lower energy inputs compared to standard oNB cages[1].

Sources

Application

Process Optimization and Scale-Up Protocol for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol Synthesis

Executive Summary & Strategic Route Selection[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a high-value synthetic intermediate, frequently utilized in the development of carbamate-based covalent i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a high-value synthetic intermediate, frequently utilized in the development of carbamate-based covalent inhibitors (e.g., FAAH and MAGL inhibitors) and advanced agrochemicals.

Transitioning this molecule from medicinal chemistry discovery to pilot-scale production requires a robust, safe, and highly chemoselective process. While traditional discovery routes often employ a two-step sequence (Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-3-nitrobenzaldehyde followed by sodium borohydride reduction), this protocol details a highly optimized one-step convergent route . By directly coupling (4-fluoro-3-nitrophenyl)methanol with 2,4-difluorophenol, we eliminate a reduction step, significantly improving atom economy, reducing the Process Mass Intensity (PMI), and streamlining downstream isolation.

Mechanistic Rationale & Chemoselectivity

The success of this one-step route relies entirely on exploiting the thermodynamic pKa differences between the two competing nucleophilic sites: the phenol and the benzylic alcohol.

The pKa of 2,4-difluorophenol is approximately 8.72[1], whereas the benzylic alcohol moiety on the electrophile has a pKa of ~15.4. By employing a mild base such as potassium carbonate (K₂CO₃, pKa of conjugate acid ~10.3), the phenol is selectively and quantitatively deprotonated to form a highly nucleophilic phenoxide anion. The benzylic alcohol remains protonated and is therefore rendered unreactive.

Once the phenoxide is generated, the strong electron-withdrawing nitro group at the ortho position of the electrophile drastically lowers the LUMO energy of the aryl fluoride. This facilitates the formation of the Meisenheimer complex, driving the SNAr reaction forward[2]. Aromatic compounds substituted with a nitro group are exceptionally well-suited substrates for nucleophilic aromatic substitution due to this profound resonance and inductive electron-withdrawing capability[3].

Chemoselectivity Base Weak Base (K2CO3, pKa ~10.3) Phenol 2,4-Difluorophenol (pKa ~8.72) Base->Phenol Deprotonates Alcohol Benzyl Alcohol Moiety (pKa ~15.4) Base->Alcohol No Reaction Phenoxide Phenoxide Anion (Strong Nucleophile) Phenol->Phenoxide Protonated Remains Protonated (Weak Nucleophile) Alcohol->Protonated Product Target Ether (Chemoselective SNAr) Phenoxide->Product Attacks Ar-F

Chemoselectivity logic driven by pKa differences during base deprotonation.

Process Safety & Thermal Hazards

CRITICAL WARNING: Nitroaromatic compounds subjected to basic conditions and heat pose significant thermal runaway hazards.

  • Exotherm Control: The SNAr reaction is highly exothermic upon initiation. Dosing the base in portions or controlling the heating ramp is mandatory. Do not add all reagents and immediately apply maximum heat.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) must be performed prior to scaling beyond 100 g. While nitroaromatics typically exhibit decomposition onset >150 °C, the presence of N,N-Dimethylformamide (DMF) and K₂CO₃ can drastically lower this threshold. The maximum operating temperature ( Tmax​ ) for this protocol is strictly capped at 85 °C to maintain a safe thermal margin.

Scale-Up Protocol (1 kg Scale)

Stoichiometry and Material Requirements
ReagentMW ( g/mol )Eq.AmountFunction
(4-Fluoro-3-nitrophenyl)methanol171.131.001.00 kgElectrophile
2,4-Difluorophenol130.091.050.79 kgNucleophile
Potassium Carbonate (K₂CO₃)138.211.501.21 kgMild Base
N,N-Dimethylformamide (DMF)73.095 vol5.00 LReaction Solvent
Ethyl Acetate (EtOAc)88.1110 vol10.0 LExtraction Solvent
Heptane100.207 vol7.00 LAnti-solvent
Step-by-Step Methodology
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂ for 15 minutes to ensure an inert atmosphere.

  • Charging: Add 1.00 kg of (4-fluoro-3-nitrophenyl)methanol and 5.00 L of DMF to the reactor. Set agitation to 200 rpm and stir at 20 °C until complete dissolution is achieved.

  • Nucleophile Addition: Charge 0.79 kg of 2,4-difluorophenol into the reactor.

  • Base Dosing (Exotherm Control): Add 1.21 kg of finely milled K₂CO₃ in three equal portions over 30 minutes. Monitor the internal temperature; ensure it does not exceed 35 °C during addition.

  • Heating & Reaction: Ramp the reactor jacket temperature to achieve an internal temperature of 80–85 °C over 1 hour. Maintain this temperature for 4 to 6 hours.

  • IPC Sampling: Withdraw a 1 mL sample, dilute with acetonitrile, and check conversion via HPLC. Proceed to the next step only when the starting electrophile is < 1.0% (Area %).

  • Quench: Cool the reactor internal temperature to 20 °C. Slowly add 10.0 L of cold water (0–5 °C) over 45 minutes. Note: This quench is exothermic.

  • Extraction & DMF Removal: Add 10.0 L of EtOAc. Agitate vigorously for 15 minutes, then stop agitation and allow 15 minutes for phase separation. Decant the aqueous layer. Wash the organic layer with 3 x 5.0 L of 5% aqueous NaCl (brine). Causality: Brine is used instead of pure water to prevent emulsion formation and to aggressively drive residual DMF into the aqueous phase.

  • Concentration & Crystallization: Concentrate the organic layer under vacuum (jacket temperature 45 °C) to a residual volume of approximately 3.0 L. Slowly charge 5.0 L of Heptane over 1 hour to induce anti-solvent crystallization. Cool the resulting slurry to 0–5 °C and age for 2 hours.

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with 2.0 L of cold Heptane. Dry the solid under vacuum at 45 °C to a constant weight.

Workflow N1 1. Reactor Charging (Fluoro-nitrobenzyl alcohol, Difluorophenol, DMF) N2 2. Base Addition (K2CO3 in portions) N1->N2 N3 3. SNAr Reaction (80-85 °C, 4-6 hours) N2->N3 N4 4. IPC Sampling (HPLC > 99% conversion) N3->N4 N4->N3 Fail (Add time) N5 5. Aqueous Quench (Cold Water/Ice) N4->N5 Pass N6 6. Extraction & Washing (EtOAc, 5% Brine) N5->N6 N7 7. Crystallization (Heptane Anti-solvent) N6->N7 N8 8. Filtration & Drying (Vacuum, 45 °C) N7->N8

Process workflow for the 1-step scale-up synthesis of the target ether.

Analytical Control & Quality Metrics

To ensure the process is a self-validating system, strict In-Process Controls (IPC) and final release specifications must be adhered to.

ParameterMethodAcceptance CriteriaRationale
Reaction Conversion HPLC (254 nm)Starting Material < 1.0%Ensures complete consumption of the limiting reagent before quench.
Residual DMF GC-FID< 500 ppmDMF can cause downstream toxicity and inhibit subsequent coupling steps.
Water Content Karl Fischer< 0.5% w/wPrevents degradation and ensures accurate mass yield calculation.
Final Purity HPLC (254 nm)> 98.5% (Area %)Required purity for API intermediate staging.
Assay (w/w) qNMR or Titration> 98.0%Confirms absolute purity devoid of inorganic salts.

References

  • Title: A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis Source: BenchChem URL: 1

  • Title: Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides Source: ResearchGate / ACS Publications URL: 2

  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO / ResearchGate URL: 3

Sources

Method

Analytical Standards &amp; Application Protocols for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Application Note & Validated Protocol Executive Summary & Chemical Profiling As a Senior Application Scientist navigati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Application Note & Validated Protocol

Executive Summary & Chemical Profiling

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently utilize highly functionalized diaryl ethers as foundational building blocks. [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS 338960-82-0) is a premier analytical standard and synthetic intermediate. Its molecular architecture is defined by three critical pharmacophoric and synthetic handles:

  • 2,4-Difluorophenoxy Moiety: Imparts significant lipophilicity and metabolic stability, a hallmark of many modern kinase inhibitors.

  • Ortho-Nitro Group: Acts as a powerful electron-withdrawing group (EWG) that activates the aromatic ring for synthesis and serves as a reducible handle for downstream aniline formation.

  • Benzylic Alcohol: Provides a versatile site for esterification, etherification, or carbamate formation.

Understanding the physicochemical behavior of this compound is essential for both its synthesis and its chromatographic validation.

Mechanistic Insights: The SNAr Pathway

The synthesis of this standard relies fundamentally on a Nucleophilic Aromatic Substitution (SNAr) reaction. The causality behind this specific synthetic choice is rooted in molecular orbital theory. The nitro group positioned ortho to the fluorine leaving group on the precursor (4-fluoro-3-nitrobenzyl alcohol) drastically lowers the LUMO energy of the aromatic ring [1].

When 2,4-difluorophenol is deprotonated, the resulting phenoxide anion attacks the electron-deficient ipso-carbon. The negative charge of the intermediate is delocalized and highly stabilized by the ortho-nitro group (forming a Meisenheimer complex) prior to the expulsion of the fluoride ion [2]. This regioselectivity ensures high yields and minimizes off-target meta-substitution artifacts [3].

Downstream Applications

Once isolated, the standard can be diverted into multiple API development workflows. For example, reacting the benzylic alcohol with 3-(trifluoromethyl)phenyl isocyanate yields the carbamate derivative CAS 338960-97-7 , a documented chemical tool [4]. Alternatively, catalytic hydrogenation of the nitro group yields an aniline derivative, ready for coupling with pyrimidine or quinoline cores.

G A Precursors: 4-Fluoro-3-nitrobenzyl alcohol + 2,4-Difluorophenol B SNAr Reaction (K2CO3, DMF, 80°C) A->B Phenoxide Attack C [4-(2,4-Difluorophenoxy)-3- nitrophenyl]methanol (CAS 338960-82-0) B->C Fluoride Expulsion D Nitro Reduction (Pd/C, H2) C->D Pathway 1 E Alcohol Functionalization (Isocyanate Reaction) C->E Pathway 2 F Aniline Derivative (Amine Building Block) D->F G Carbamate Derivative (e.g., CAS 338960-97-7) E->G H Kinase Inhibitor Library / API Development F->H Core Coupling G->H Prodrug Screening

Workflow: Synthesis and downstream functionalization of the diaryl ether intermediate.

Experimental Protocols

Protocol A: SNAr Synthesis of the Standard

This protocol is designed as a self-validating system . The visual cues inherent to the chemistry provide real-time feedback on reaction progress.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-fluoro-3-nitrobenzyl alcohol (1.0 eq) and 2,4-difluorophenol (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is specifically chosen because it is basic enough to deprotonate the phenol into a highly nucleophilic phenoxide, but mild enough to prevent the degradation or unwanted oxidation of the benzylic alcohol.

  • Reaction & Visual Monitoring: Heat the mixture to 80°C under a nitrogen atmosphere. The solution will immediately turn a brilliant yellow, confirming the formation of the phenoxide anion. As the SNAr reaction proceeds and the phenoxide is consumed to form the diaryl ether, the yellow color will significantly fade. This provides a qualitative optical readout before TLC confirmation (Rf = 0.4 in 3:1 Hexane/EtOAc).

  • Quenching & Extraction: After 4-6 hours, cool to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Critical Washing Step: Wash the combined organic layers with 1M NaOH, followed by brine.

    • Causality: The NaOH wash is mandatory. It deprotonates and removes any unreacted 2,4-difluorophenol. If left in the mixture, this phenol will co-elute and severely disrupt downstream HPLC purity validation.

  • Isolation: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: HPLC-UV Purity Validation
  • Sample Preparation: Accurately weigh 5.0 mg of the synthesized standard. Dissolve in 5.0 mL of HPLC-grade Methanol (1 mg/mL stock). Sonicate for 2 minutes.

  • Dilution: Dilute the stock to 100 µg/mL using the initial mobile phase composition (10% Acetonitrile / 90% Water).

    • Causality: Diluting the sample in the initial mobile phase rather than pure methanol prevents the "solvent effect"—a phenomenon where a strong injection solvent drags the analyte down the column before it can partition, resulting in split or broadened peaks.

  • Execution: Inject 5 µL into the HPLC system using the parameters outlined in Table 2.

  • Data Analysis: Integrate the primary peak (approx. RT = 8.5 min). A valid analytical standard must exhibit ≥ 98.0% purity (Area %).

Quantitative Data Summaries

Table 1: Physicochemical & Structural Properties
ParameterSpecification
Chemical Name [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol
CAS Number 338960-82-0
Molecular Formula C₁₃H₉F₂NO₄
Molecular Weight 281.21 g/mol
Appearance Light yellow to off-white crystalline powder
Solubility Profile Soluble in DMSO, DMF, Methanol; Insoluble in Water
UV Absorbance (λmax) ~254 nm (Aromatic), ~340 nm (Nitro Charge Transfer)
Table 2: Validated HPLC-UV Protocol Parameters
Method ParameterCondition / Value
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Ultrapure H₂O
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 10% B 2-12 min: Linear ramp to 90% B 12-15 min: Hold at 90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 5 µL

Note on Mobile Phase Causality: The addition of 0.1% TFA suppresses the ionization of any trace phenolic impurities and neutralizes the silanol groups on the stationary phase, ensuring sharp, symmetrical peak shapes.

References

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes | ACS Catalysis. ACS Catalysis.

  • SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters. 1

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis. 2

  • 338960-97-7 | [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate. AiFChem Database. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for researchers, scientists, and drug development professionals working with [4-(2,4-Difluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for researchers, scientists, and drug development professionals working with [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol. Our focus is on anticipating and resolving challenges related to the chemical stability and degradation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary predicted degradation pathways for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol?

A: Based on its functional groups—a primary alcohol, a nitroaromatic system, and a difluorophenoxy ether—the compound is susceptible to several degradation pathways. Understanding these is the first step in designing stable formulations and robust analytical methods.[1][2]

  • Oxidation: The primary benzylic alcohol is the most probable site of oxidation. Under oxidative stress (e.g., exposure to peroxides or atmospheric oxygen over time), it can be converted first to the corresponding aldehyde, [4-(2,4-Difluorophenoxy)-3-nitrophenyl]formaldehyde, and subsequently to the carboxylic acid, 4-(2,4-Difluorophenoxy)-3-nitrobenzoic acid.

  • Reduction: The nitro group (-NO₂) is a strong electron-withdrawing group and is susceptible to reduction.[2] This can lead to the formation of nitroso, hydroxylamine, and ultimately the corresponding aniline derivative, [3-Amino-4-(2,4-difluorophenoxy)phenyl]methanol. This pathway is critical to consider, as aromatic amines are often reactive and potentially genotoxic impurities.[2]

  • Photodegradation: Both nitroaromatic[3] and fluorinated aromatic compounds can be sensitive to light, particularly UV radiation.[4][5] Photolytic stress can induce complex reactions, potentially leading to cleavage of the ether bond or reduction of the nitro group.[3][6]

  • Alkaline Hydrolysis & Instability: The hydrolysis of the diaryl ether linkage is possible under harsh conditions. More critically, nitroaromatic compounds can be unstable under alkaline conditions, leading to the formation of unstable and potentially hazardous nitrophenates which can decompose exothermically.[7][8] Extreme caution is advised when exposing this compound to strong bases.

G cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway cluster_hydrolysis Hydrolysis Pathway (Harsh Conditions) parent [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol aldehyde [4-(2,4-Difluorophenoxy)-3-nitrophenyl]formaldehyde parent->aldehyde [O] amine [3-Amino-4-(2,4-difluorophenoxy)phenyl]methanol parent->amine [H] nitrophenol 4-Hydroxy-2-nitrobenzenemethanol parent->nitrophenol H₂O / H⁺ or OH⁻ difluorophenol 2,4-Difluorophenol parent->difluorophenol H₂O / H⁺ or OH⁻ acid 4-(2,4-Difluorophenoxy)-3-nitrobenzoic acid aldehyde->acid [O] G start Unexpected Peak Observed in HPLC q1 Inject Blank Solvent. Is Peak Present? start->q1 a1_yes System Contamination (Ghost Peak) q1->a1_yes Yes a1_no Peak is Sample-Related q1->a1_no No action1 Action: Flush System, Improve Needle Wash a1_yes->action1 q2 Analyze Aged vs. Fresh Sample. Is Peak New/Larger? a1_no->q2 a2_yes Likely Degradation Product q2->a2_yes Yes a2_no Likely Synthesis Impurity q2->a2_no No action2 Action: Perform Forced Degradation Study to Confirm a2_yes->action2 action3 Action: Review Synthesis, Re-purify Material a2_no->action3 G cluster_prep 1. Sample Preparation cluster_stress 2. Apply Stress Conditions (in parallel) cluster_analysis 3. Analysis prep Prepare 1 mg/mL Stock Solution in ACN or MeOH control Unstressed Control (Stored at 4°C, protected from light) prep->control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (Solid & Solution, 80°C) prep->therm photo Photolytic (ICH Q1B conditions) prep->photo analyze Analyze All Samples by Stability-Indicating HPLC-UV control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize ox->analyze therm->analyze photo->analyze neutralize->analyze identify Characterize Degradants by LC-MS/MS analyze->identify mass_balance Perform Mass Balance Calculation identify->mass_balance

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0).

Synthesizing this critical intermediate typically involves a Nucleophilic Aromatic Substitution (SNAr) between 4-fluoro-3-nitrobenzyl alcohol and 2,4-difluorophenol in a polar aprotic solvent like DMF. While the reaction is robust, the resulting crude mixture often contains a complex matrix of unreacted starting materials, over-oxidation byproducts, and residual high-boiling solvents. This guide provides field-proven, causality-driven methodologies to isolate your target compound with high purity.

Purification Workflow & Mechanistic Pathway

The following workflow illustrates the logical progression of liquid-liquid extraction (LLE) designed to systematically strip away specific classes of impurities based on their distinct physicochemical properties.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities + DMF) Dilute Dilution in EtOAc (Phase Separation Prep) Crude->Dilute BaseWash 1M NaOH Wash (Removes 2,4-Difluorophenol) Dilute->BaseWash Organic Phase BisulfiteWash Sat. NaHSO3 Wash (Removes Aldehyde Impurity) BaseWash->BisulfiteWash Organic Phase LiClWash 5% aq. LiCl Wash (Removes DMF Solvent) BisulfiteWash->LiClWash Organic Phase Brine Brine Wash & Na2SO4 Dry (Removes Residual Water) LiClWash->Brine Organic Phase Pure Pure[4-(2,4-Difluorophenoxy) -3-nitrophenyl]methanol Brine->Pure Filtration & Concentration

Liquid-liquid extraction workflow for purifying [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol.

Troubleshooting & FAQs

Q1: My crude NMR shows significant unreacted 2,4-difluorophenol. How do I remove it without degrading my product?

A: You must exploit the pKa differential between your product and the impurity. 2,4-Difluorophenol is highly acidic for a phenol ( [3]) due to the electron-withdrawing inductive effects of the two fluorine atoms. Your target product, a primary benzyl alcohol, has a pKa of ~15.

  • The Causality: Washing the organic layer (e.g., Ethyl Acetate) with a mild aqueous base like 1M NaOH selectively deprotonates the phenol into a highly water-soluble phenoxide salt, driving it entirely into the aqueous phase while the neutral product remains in the organic layer.

Q2: I am detecting an [M-2] impurity in LC-MS. How can I clear this over-oxidation byproduct?

A: An[M-2] peak (m/z 279) indicates that a portion of your benzyl alcohol has oxidized into 4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde. Aldehydes are notoriously difficult to separate from their parent alcohols via simple extraction.

  • The Causality: You must use a saturated Sodium Bisulfite (NaHSO3) wash. The bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an α-hydroxy sulfonate salt (a [1]). This intermediate is permanently charged and highly water-soluble, allowing it to be flushed away in the aqueous layer.

Q3: How do I completely remove residual DMF from the organic phase? Multiple water washes are failing.

A: DMF is a polar aprotic solvent that is highly miscible with water but also partitions stubbornly into organic solvents like Ethyl Acetate. Standard water washes suffer from poor partitioning coefficients for DMF.

  • The Causality: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. According to the [2], the Li+ ion has an exceptionally high charge density. It tightly binds water molecules, disrupting the hydration sphere of DMF. This "salting-out" effect drastically reduces the solubility of DMF in the organic phase, forcing it into the aqueous layer far more effectively than pure water or NaCl (brine).

Q4: I have unreacted 4-fluoro-3-nitrobenzyl alcohol. Can I extract this out?

A: No. Both the starting material (4-fluoro-3-nitrobenzyl alcohol) and the product are neutral benzyl alcohols with nearly identical polarities. Acid/base extraction will not separate them.

  • The Solution: You must prevent this impurity proactively by driving the SNAr reaction to absolute completion using a slight molar excess (1.1 - 1.2 eq) of 2,4-difluorophenol. If the impurity is already present, you must resort to silica gel column chromatography (Hexanes/EtOAc gradient) or recrystallization from Toluene/Heptane.

Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes a "self-validating" methodology. Do not proceed to the next step unless the validation check confirms the success of the current operation.

Step 1: Dilution & Solubilization

  • Concentrate the crude SNAr reaction mixture under reduced pressure to remove ~50% of the DMF.

  • Dilute the remaining dark oil in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Validation Check: Ensure complete dissolution. If a fine white precipitate is visible, these are inorganic salts (KF, K2CO3). Filter the mixture through a Celite pad before proceeding to prevent emulsions.

Step 2: Phenol Scavenging (Base Wash)

  • Transfer the organic filtrate to a separatory funnel.

  • Wash with 1M NaOH (2 x 10 mL per gram of crude). Vigorously shake and vent.

  • Validation Check: Spot the organic layer on a TLC plate alongside a pure 2,4-difluorophenol standard. Elute with 20% EtOAc/Hexanes and visualize under short-wave UV (254 nm). The phenol spot must be completely absent from the organic phase.

Step 3: Aldehyde Scavenging (Bisulfite Wash)

  • Wash the organic layer with freshly prepared, saturated aqueous NaHSO3 (2 x 10 mL per gram of crude).

  • Critical: Shake vigorously for at least 2-3 minutes per wash. The formation of the bisulfite adduct is an equilibrium reaction that requires time and high interfacial contact.

  • Validation Check: Spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The absence of a bright orange/red spot confirms the complete removal of the aldehyde impurity.

Step 4: DMF Removal (Salting-Out)

  • Wash the organic layer with 5% aqueous LiCl solution (3 x 10 mL per gram of crude).

  • Validation Check: Monitor the volume of the aqueous layer after phase separation. A slight increase in the aqueous volume during the first wash indicates successful extraction of DMF from the organic phase.

Step 5: Final Polish & Isolation

  • Wash the organic layer once with saturated NaCl (brine) to remove bulk water.

  • Dry the organic phase over anhydrous Na2SO4 for 15 minutes.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield pure[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol as a solid/thick oil.

  • Validation Check: Run a 1H NMR (in CDCl3 or DMSO-d6). The absence of peaks at ~2.8, 2.9, and 8.0 ppm confirms the complete removal of DMF.

Quantitative Impurity Data Summary

Use the following table to benchmark your analytical results and verify the efficiency of the LLE workflow.

ImpurityChemical NaturePrimary Detection MethodRemoval StrategyExpected Efficiency
2,4-Difluorophenol Weak Acid (pKa ~7.2)UV (254 nm), 1H NMR1M NaOH Liquid-Liquid Extraction> 99%
4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde Electrophilic CarbonylLC-MS ([M-2]), 2,4-DNPH StainSat. NaHSO3 Wash (Adduct formation)> 95%
N,N-Dimethylformamide (DMF) Polar Aprotic SolventGC-FID, 1H NMR (2.8, 2.9, 8.0 ppm)5% aq. LiCl Wash (Salting-out)> 98%
4-Fluoro-3-nitrobenzyl alcohol Neutral Benzyl AlcoholLC-MS, TLC (co-elution risk)Stoichiometric control / Silica Gel ColumnVariable (Reaction dependent)

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [Link]

  • Mohr, J. T., & colleagues. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. [Link]

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. [Link]

Troubleshooting

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol stability issues and storage

Technical Support Center: [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol Welcome to the technical support guide for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol. This document provides researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Welcome to the technical support guide for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability, storage, and handling of this compound. Our aim is to equip you with the necessary information to ensure the integrity of your experiments and troubleshoot common issues effectively.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the optimal long-term storage conditions for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol?

A1: To ensure maximum stability and shelf-life, the compound should be stored at 2-8°C in a tightly sealed, light-resistant container.[1] One supplier specifically indicates the need for cold-chain transportation, which strongly suggests sensitivity to higher temperatures.[2] The storage area should be dry and well-ventilated.[3] For enhanced protection against oxidative degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[1][4]

Q2: Can I store the compound at room temperature for short periods?

A2: While refrigerated conditions are optimal, short-term storage at ambient room temperature (20-25°C) may be acceptable for immediate experimental use.[1][5] However, this should be for the briefest period possible. If the compound is used frequently, keeping the main stock at 2-8°C and aliquoting smaller working quantities is the best practice. This minimizes repeated warming and cooling cycles and exposure of the bulk material to atmospheric moisture and oxygen.[4]

Q3: Why is an inert atmosphere recommended?

A3: The recommendation for an inert atmosphere is based on the compound's chemical structure. It contains several moieties susceptible to oxidation. The benzylic alcohol (-CH₂OH) group is a primary site for oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. Additionally, complex organic molecules, especially those with electron-withdrawing groups like the nitro group, can be sensitive to atmospheric oxygen over time.[1] Purging the container with a dry, inert gas like argon or nitrogen displaces oxygen and moisture, mitigating these degradation pathways.[4]

Q4: What type of container is most suitable for storing this compound?

A4: Amber glass vials or bottles are the preferred containers.[4] Glass is chemically inert to this compound, and the amber color provides protection from light, which can catalyze the degradation of nitroaromatic compounds.[3] The container must have a tight-fitting cap, preferably with a PTFE liner, to provide an excellent seal against moisture and air.[6]

Section 2: Stability Profile & Degradation

Q5: What are the visual or physical signs of degradation?

A5: The pure compound is typically a solid. A noticeable change in color (e.g., darkening from a pale yellow to brown) or a change in physical state (e.g., clumping, melting below its expected point) can indicate degradation.[1] If you observe any of these changes, it is critical to re-verify the compound's purity by an analytical method like HPLC before use.[7]

Q6: What are the likely degradation pathways for this molecule?

A6: Based on its functional groups, two primary degradation pathways are of concern:

  • Oxidation of the Benzylic Alcohol: The -CH₂OH group is susceptible to oxidation. This would result in the formation of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]carbaldehyde and subsequently [4-(2,4-Difluorophenoxy)-3-nitrobenzoic acid.

  • Reduction of the Nitro Group: The nitro (-NO₂) group can be reduced to form nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) derivatives, especially in the presence of reducing agents or certain metals.[8] Both oxidative and reductive degradation pathways for nitrophenols have been documented in various systems.[8][9]

Below is a diagram illustrating these potential degradation routes.

G cluster_main [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway A [4-(2,4-Difluorophenoxy) -3-nitrophenyl]methanol B [4-(2,4-Difluorophenoxy) -3-nitrophenyl]carbaldehyde (Aldehyde Impurity) A->B Oxidation D [4-(2,4-Difluorophenoxy) -3-nitrosophenyl]methanol (Nitroso Impurity) A->D Reduction C [4-(2,4-Difluorophenoxy) -3-nitrobenzoic acid (Acid Impurity) B->C Further Oxidation E [4-(2,4-Difluorophenoxy) -3-aminophenyl]methanol (Amino Impurity) D->E Further Reduction

Caption: Potential degradation pathways for the title compound.

Q7: What materials or chemical classes are incompatible with this compound?

A7: To prevent degradation and ensure safety, avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, chlorates) Can lead to vigorous reactions and accelerate the oxidation of the benzylic alcohol.[10]

  • Strong Reducing Agents: (e.g., metal hydrides, sodium hydrosulfite) Will readily reduce the nitro group, compromising the compound's integrity.[10]

  • Strong Bases and Amines: Aromatic nitro compounds can be shock-sensitive if contaminated with strong bases or amines.[11] They should also not be heated under alkaline conditions.[10]

A summary of recommended storage conditions is provided in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation; required for cold-chain transport.[1][2]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the benzylic alcohol and other sensitive moieties.[1][4]
Container Tightly sealed, amber glassProtects from moisture and light; glass is chemically inert.[1][4]
Location Dry, well-ventilated areaPrevents moisture absorption and ensures safety.[3][11]
Incompatibilities Strong oxidizing/reducing agents, strong basesAvoids hazardous reactions and chemical degradation.[10][11]

Section 3: Troubleshooting Experimental Issues

Q8: I ran an HPLC analysis and see a new, earlier-eluting peak compared to my reference standard. What could it be?

A8: An earlier-eluting peak in a reverse-phase HPLC system typically indicates a more polar compound. A likely candidate is the amino impurity, [4-(2,4-Difluorophenoxy)-3-aminophenyl]methanol. The amino group is significantly more polar than the parent nitro group. Another possibility, though often less polar than the amino derivative, is the carboxylic acid impurity from oxidation, depending on the mobile phase pH. To confirm, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to get definitive molecular weight information for the unknown peak.[12]

Q9: My HPLC chromatogram shows poor peak shape (tailing) for the main compound. What should I do?

A9: Poor peak shape can have several causes. Here are some troubleshooting steps:

  • Mobile Phase pH: The difluorophenoxy group imparts a weakly acidic character. Ensure the mobile phase pH is optimized. For nitrophenolic compounds, a slightly acidic mobile phase (e.g., using 0.1% phosphoric or formic acid) can improve peak shape.[11][12]

  • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Dissolving the sample directly in the mobile phase is ideal.[11]

  • Column Contamination: Highly retained impurities can contaminate the column. Use a guard column and flush the analytical column with a strong solvent (like 100% acetonitrile or methanol) if contamination is suspected.[11]

Section 4: Analytical Protocols for Purity Assessment

To maintain experimental integrity, the purity of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol should be periodically verified. High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds.[7][12]

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a general method for the quantitative purity analysis of the title compound. It should be optimized for your specific HPLC system.

G A 1. Sample Preparation - Weigh ~5 mg of compound - Dissolve in 5 mL Acetonitrile (1 mg/mL stock) - Dilute to 50 µg/mL with mobile phase - Filter through 0.45 µm syringe filter B 2. HPLC System Setup - Column: C18 (e.g., 250 x 4.6 mm, 5 µm) - Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid - Flow Rate: 1.0 mL/min - Detection: UV at 254 nm - Temperature: 30°C A->B Prepare System C 3. Injection & Data Acquisition - Inject 10 µL of prepared sample - Run analysis for sufficient time (e.g., 15-20 min) to elute all components - Record chromatogram B->C Analyze Sample D 4. Data Analysis - Integrate all peaks in the chromatogram - Calculate purity as Area % of the main peak relative to the total peak area C->D Process Data E 5. System Validation - Check for peak shape, retention time consistency, and resolution from impurities - Compare results to reference standard or initial analysis D->E Validate Results

Caption: Experimental workflow for HPLC purity assessment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol sample.

    • Dissolve the sample in a suitable volume (e.g., 5-10 mL) of HPLC-grade acetonitrile to create a stock solution (e.g., 1 mg/mL).

    • Further dilute this stock solution with the mobile phase to a working concentration suitable for your detector (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A mixture of acetonitrile and water is common for nitrophenols.[13] A good starting point is an isocratic mixture of Acetonitrile:Water (60:40 v/v) with an acid modifier like 0.1% Phosphoric Acid to ensure sharp peaks.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detection at 254 nm, a common wavelength for aromatic compounds.[12]

    • Injection Volume: 10 µL.[12]

    • Column Temperature: 30 °C.[12]

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[12]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability:

    • Before analyzing samples, inject a standard to ensure the system is performing correctly. Check for consistent retention times, theoretical plates, and peak tailing. The ability of the method to separate the main peak from potential impurities demonstrates its specificity.[7]

References

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]

  • International Labour Organization. (2011, August 03). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Blog. (2025, October 01). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Retrieved from [Link]

  • Blog. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? Retrieved from [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. Retrieved from [Link]

  • Eawag-BBD. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]

  • LCGC International. (2026, March 10). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • AGC Chemicals. (2025, April 27). Fluorinated Compounds in High-Performance Chemical Processing. Retrieved from [Link]

  • Máté, G., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Acta chromatographica, 23(2), 293–302. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. Retrieved from [Link]

  • Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 759. Retrieved from [Link]full)

Sources

Optimization

Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Welcome to the technical support center dedicated to the successful scale-up of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful scale-up of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental insights to navigate the complexities of this multi-step synthesis.

The synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is a critical process for the development of various pharmaceutical agents. However, transitioning from a lab-scale procedure to a larger, more robust production scale often presents a unique set of challenges. This resource aims to address these potential hurdles with scientifically grounded explanations and practical, field-proven solutions.

I. Synthetic Pathway Overview

The synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is typically achieved in a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): This initial step involves the reaction of a suitably substituted nitrobenzene with 2,4-difluorophenol to form the diaryl ether intermediate, 4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde.

  • Reduction: The subsequent step is the selective reduction of the aldehyde functionality of the intermediate to the corresponding primary alcohol, yielding the target molecule, [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol.

Each of these steps carries its own set of potential scale-up issues, from reaction kinetics and regioselectivity to thermal management and product purification.

II. Troubleshooting Guide & FAQs: A Deep Dive into Scale-Up Problems

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up campaigns.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: My SNAr reaction is sluggish and gives low yields upon scale-up. What are the likely causes and how can I improve it?

Answer: A sluggish SNAr reaction at scale is a common issue and often points to several interconnected factors. Let's break them down:

  • Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.[1][2] The nitro group is a powerful electron-withdrawing group, which is essential for this reaction. However, the efficiency of the reaction can be further enhanced. The presence of electron-withdrawing groups ortho- or para- to the leaving group accelerates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[1][2]

  • Poor Solubility of Reactants: As you increase the scale, ensuring adequate mixing and solubility of both the nitroaromatic starting material and the 2,4-difluorophenoxide (formed in situ) becomes critical.

  • Inefficient Base and Solvent System: The choice of base and solvent is paramount for a successful SNAr reaction. The base must be strong enough to deprotonate the 2,4-difluorophenol, and the solvent must facilitate the reaction by stabilizing the charged intermediate.

Troubleshooting Protocol:

  • Re-evaluate Your Base: While potassium carbonate is a common choice, stronger bases like cesium carbonate can significantly improve reaction rates, particularly if your starting materials are less reactive.[3]

  • Optimize Your Solvent: Aprotic polar solvents such as DMSO, DMF, or NMP are excellent choices for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. A carefully controlled temperature profile is crucial. Consider a gradual ramp-up to the target temperature while monitoring the reaction progress.

  • Consider a More Activated Substrate: If feasible, starting with a more activated aryl halide, such as a fluoride, can significantly increase the reaction rate. Fluorine's high electronegativity activates the ring towards nucleophilic attack.[1]

Question 2: I'm observing the formation of significant side products during the SNAr reaction. How can I improve the selectivity?

Answer: Side product formation in SNAr reactions often arises from competing reactions or degradation of starting materials or products.

  • Hydrolysis of the Starting Material: If water is present in the reaction mixture, it can compete with the 2,4-difluorophenoxide as a nucleophile, leading to the formation of undesired phenol byproducts.

  • Over-reaction or Decomposition: At elevated temperatures, the product or starting materials may be susceptible to decomposition.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your starting materials are thoroughly dried before use.

  • Optimize Reaction Temperature: As mentioned previously, carefully control the reaction temperature. A lower temperature for a longer duration may be preferable to a higher temperature for a shorter time to minimize decomposition.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

Step 2: Selective Reduction of the Aldehyde
Question 3: My reduction of the aldehyde is incomplete, or I am seeing reduction of the nitro group. How can I achieve selective reduction at scale?

Answer: Achieving chemoselectivity in reductions is a classic challenge in organic synthesis, especially during scale-up.[4] The key is to choose a reducing agent and reaction conditions that favor the reduction of the aldehyde over the nitro group.[4]

  • Choice of Reducing Agent: The reactivity of reducing agents varies significantly. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both aldehydes and nitro groups. Milder reducing agents are required for this selective transformation.

  • Reaction Conditions: Temperature, solvent, and stoichiometry all play a crucial role in controlling the selectivity of the reduction.

Troubleshooting Protocol:

  • Select a Mild Reducing Agent: Sodium borohydride (NaBH₄) is often the reagent of choice for the selective reduction of aldehydes and ketones in the presence of nitro groups.[5][6] It is generally unreactive towards nitro groups under standard conditions.

  • Optimize Temperature: Perform the reduction at a low temperature (e.g., 0-5 °C) to enhance selectivity and control the exothermic nature of the reaction.

  • Solvent Selection: Protic solvents like methanol or ethanol are commonly used with sodium borohydride.[5][7]

  • Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion of the aldehyde, but avoid a large excess which could potentially lead to side reactions under prolonged reaction times or at elevated temperatures.

Question 4: The work-up and purification of the final product, [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol, is proving difficult at scale. What are some effective strategies?

Answer: Purification challenges at scale are common and require a shift in strategy from standard laboratory techniques.

  • Product Solubility: The product may have limited solubility in common extraction solvents, leading to poor recovery.

  • Emulsion Formation: During aqueous work-up, the formation of stable emulsions can complicate phase separation.

  • Residual Impurities: Small amounts of impurities that were negligible at a small scale can become significant problems during large-scale purification.

Troubleshooting Protocol:

  • Optimize Extraction:

    • Solvent Screening: Experiment with a variety of extraction solvents to find one that provides good solubility for your product and is immiscible with the aqueous phase.

    • pH Adjustment: Carefully adjust the pH of the aqueous layer during work-up to ensure your product is in its neutral form and has maximum solubility in the organic solvent.

  • Crystallization/Recrystallization: This is often the most effective method for purifying solid organic compounds at scale.

    • Solvent System Screening: Systematically screen for a suitable solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Controlled Cooling: A slow, controlled cooling rate is crucial for the formation of large, pure crystals.

  • Chromatography: While column chromatography can be used, it is often less practical for very large quantities. Consider alternative chromatography techniques like flash chromatography with a larger column or preparative HPLC for high-purity requirements.

III. Data Presentation & Experimental Protocols

Table 1: Key Reaction Parameters for Scale-Up
ParameterSNAr ReactionAldehyde Reduction
Solvent DMSO, DMF, NMPMethanol, Ethanol
Base K₂CO₃, Cs₂CO₃N/A
Reducing Agent N/ANaBH₄
Temperature 80-120 °C0-25 °C
Atmosphere Inert (N₂ or Ar)Air or Inert
Detailed Experimental Protocol: A Representative Procedure

Step 1: Synthesis of 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde

  • To a clean, dry, and inerted reactor, add 4-fluoro-3-nitrobenzaldehyde (1.0 eq), 2,4-difluorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

  • Dissolve the 4-(2,4-difluorophenoxy)-3-nitrobenzaldehyde (1.0 eq) from the previous step in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by HPLC or TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • Further purification can be achieved by recrystallization if necessary.

IV. Visualizing the Process: Diagrams and Workflows

Diagram 1: Synthetic Pathway

Synthesis_Pathway start 4-Fluoro-3-nitrobenzaldehyde + 2,4-Difluorophenol intermediate 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde start->intermediate SNAr (K2CO3, DMSO) product [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol intermediate->product Reduction (NaBH4, MeOH)

Caption: Overall synthetic route.

Diagram 2: Troubleshooting Decision Tree for Low Yield in SNAr Reaction

SNAr_Troubleshooting start Low Yield in SNAr Reaction check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Temperature? check_conditions->increase_temp change_base Change Base? (e.g., Cs2CO3) check_conditions->change_base change_solvent Change Solvent? (e.g., DMF, NMP) check_conditions->change_solvent outcome_good Yield Improved increase_temp->outcome_good outcome_bad Yield Still Low increase_temp->outcome_bad change_base->outcome_good change_base->outcome_bad change_solvent->outcome_good change_solvent->outcome_bad

Caption: Decision-making for SNAr yield issues.

V. Safety Considerations

The synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol involves the use of potentially hazardous materials and exothermic reactions. A thorough safety assessment should be conducted before any scale-up activities.

  • Nitrated Aromatic Compounds: Aromatic nitro compounds can be toxic and may have explosive properties, especially in the presence of a base.[8] Handle these materials with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Exothermic Reactions: The reduction step with sodium borohydride is exothermic and can generate hydrogen gas. Ensure adequate cooling and ventilation, and add the reducing agent slowly and in a controlled manner.

  • Corrosive and Flammable Materials: Many of the solvents and reagents used are corrosive and/or flammable. Take appropriate precautions for their storage and handling.

VI. References

  • BenchChem. Challenges in the selective reduction of the nitro group. Available from:

  • Vapourtec. Nitration Reactions | Continuous Flow Processing. Available from:

  • PMC. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Published August 26, 2025. Available from:

  • BYJU'S. Aromatic Nitration. Available from:

  • NOAA - CAMEO Chemicals. NITROPHENOLS. Available from:

  • Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration. Available from:

  • The Royal Society of Chemistry. CHAPTER 12: Nitration Reactions. Published May 20, 2022. Available from:

  • Wiley Online Library. Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts. Published May 17, 2011. Available from:

  • Agency for Toxic Substances and Disease Registry. Nitrophenols. Published June 11, 2001. Available from:

  • ResearchGate. Nitro Compounds/Alcohols as Oxidant/Reductant Pairs: A Practical Synthesis of Azo Compounds and Ketones. Available from:

  • AIHA. New Toxicological Profile Published for Nitrophenols. Published May 4, 2023. Available from:

  • Materials Advances (RSC Publishing). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Published August 14, 2025. Available from:

  • International Chemical Safety Cards. ICSC 0066 - p-NITROPHENOL. Available from:

  • ResearchGate. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available from:

  • Benchchem. A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. Available from:

  • Agency for Toxic Substances and Disease Registry | ATSDR. Toxicological Profile for Nitrophenols. Available from:

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Published August 20, 2018. Available from:

  • PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Published July 26, 2024. Available from:

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Published February 17, 2026. Available from:

  • C&EN. One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Published July 16, 2018. Available from:

  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of 4,4'-Difluorobenzhydrol. Available from:

  • Benchchem. Technical Support Center: Scale-Up Synthesis of 4-Methoxy-3-nitrobenzaldehyde. Available from:

  • ACS Publications - American Chemical Society. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal. Published September 26, 2017. Available from:

  • ThermoFisher. Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Available from:

  • PMC. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Available from:

  • Benchchem. Technical Support Center: Synthesis of (2-Amino-4,6-difluorophenyl)methanol. Available from:

  • ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Published October 6, 2020. Available from:

  • BioProcess International. Platform Approaches for the Purification of Antibody Fragments. Published August 1, 2012. Available from:

  • YouTube. Lab 4: Reduction of 4-nitrobenzaldehyde and TLC analysis. Published August 25, 2018. Available from:

  • Frontiers. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Published May 24, 2016. Available from:

  • Google Patents. US2229532A - Process for the purification of nitro aliphatic compounds. Available from:

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Available from:

  • PMC - NIH. N′-(4-Methoxybenzylidene)-4-nitrobenzohydrazide methanol solvate. Available from:

  • Google Patents. CN102329234B - Production process of m-nitrobenzaldehyde. Available from:

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Troubleshooting

Introduction: Understanding the Reactivity of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

An in-depth guide to handling [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol, focusing on the prevention of common byproducts during synthesis and downstream reactions. [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to handling [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol, focusing on the prevention of common byproducts during synthesis and downstream reactions.

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is a key intermediate in the synthesis of complex molecules, particularly in pharmaceutical research. Its structure contains three key functional groups that dictate its reactivity and potential for side reactions: a primary benzylic alcohol, an aromatic nitro group, and a diaryl ether linkage. The electronic interplay between the electron-withdrawing nitro group and the difluorophenoxy moiety creates a unique chemical environment. While essential for its intended reactivity, these features also represent potential hotspots for byproduct formation. This guide provides a comprehensive, question-and-answer-based resource for researchers to anticipate, troubleshoot, and mitigate common side reactions.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section addresses specific experimental issues related to the formation of impurities. Each entry explains the chemical cause of the byproduct and provides actionable protocols to prevent its formation.

Q1: My analysis (LC-MS, NMR) shows impurities corresponding to the aldehyde or carboxylic acid. How can I prevent this oxidation?

A1: Cause and Prevention of Oxidation

The primary benzylic alcohol in your compound is susceptible to oxidation, first to an aldehyde and then potentially to a carboxylic acid. This is a common pathway for benzylic alcohols, and the rate can be influenced by reaction conditions.[1] Electron-withdrawing groups, such as the nitro group on the same ring, can affect the stability and reactivity of the benzylic position.[2]

Root Causes:

  • Atmospheric Oxygen: Reactions run at elevated temperatures or for extended periods in the presence of air can lead to aerobic oxidation, which may be promoted by basic conditions.[3]

  • Incompatible Reagents: Using oxidizing agents for other purposes in the synthetic sequence without protecting the alcohol group.

  • Metal Contaminants: Trace metal impurities can sometimes catalyze oxidation reactions.

Mitigation Strategies:

  • Inert Atmosphere: The most crucial step is to exclude oxygen.

    • Protocol: Before adding reagents, thoroughly degas your solvent and flush the reaction vessel with an inert gas like Argon or Nitrogen. Maintain a positive pressure of the inert gas throughout the reaction, especially if heating is required.

  • Control of Temperature and pH:

    • Avoid excessive temperatures whenever possible.

    • Be cautious under strongly basic conditions, as deprotonation of the alcohol could increase its susceptibility to oxidation.

  • Use of Antioxidants:

    • For long-term storage or sensitive reactions, adding a radical scavenger like Butylated Hydroxytoluene (BHT) in trace amounts can inhibit autoxidation pathways.

Data Summary: Common Oxidation Byproducts
Byproduct NameMolecular Formula ChangeΔ Mass (Da)Key Analytical Signature
4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde- H₂-2.02Appearance of an aldehyde proton (~9-10 ppm) in ¹H NMR.
4-(2,4-Difluorophenoxy)-3-nitrobenzoic acid- H₂ + O+13.98Loss of the benzylic CH₂OH signal, appearance of a broad carboxylic acid proton (>10 ppm) in ¹H NMR.
Q2: I'm observing a byproduct that appears to be the corresponding aniline (amino derivative). What is causing the unwanted reduction of the nitro group?

A2: Cause and Prevention of Nitro Group Reduction

The aromatic nitro group is readily reduced to an amine under various conditions.[4] This transformation is often unintentional when performing other chemical steps, particularly those involving reductive reagents or catalytic hydrogenation.

Root Causes:

  • Non-Selective Reducing Agents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce both the nitro group and other functional groups.[5]

  • Catalytic Hydrogenation: Standard hydrogenation conditions (e.g., H₂, Pd/C) are highly effective for nitro reduction and lack selectivity if other functional groups are the intended target.[5]

  • Reductive Metals: Using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media will readily convert the nitro group to an amine.[5]

Mitigation Strategies:

  • Chemoselective Reagent Choice: If a reduction is required elsewhere in the molecule, select a reagent that will not affect the nitro group.

    • Example: For reducing a carboxylic acid to an alcohol while preserving a nitro group, converting the acid to an ester followed by reduction with sodium borohydride (NaBH₄) is a viable strategy, as NaBH₄ is generally too weak to reduce nitroarenes.[6] Alternatively, borane complexes like BH₃·THF can selectively reduce carboxylic acids in the presence of nitro groups.[6]

  • Protecting Group Strategy: If harsh reductive conditions are unavoidable for another transformation, consider protecting the nitro group, although this adds steps to the synthesis.

  • Avoidance of Catalytic Hydrogenation: If your goal is to modify another part of the molecule (e.g., deprotection of a benzyl group), avoid using standard H₂/Pd-C. Explore alternative deprotection methods that do not involve catalytic hydrogenation.

Workflow for Avoiding Unwanted Nitro Reduction

G cluster_0 Problem: Unwanted Nitro Group Reduction start Is a reduction step required in your synthesis? reagent Are you using H₂, Pd/C, LiAlH₄, Fe, Zn, or SnCl₂? start->reagent decision Can a more selective reagent be used? reagent->decision protocol1 YES: Use BH₃·THF for acids or NaBH₄ for esters/aldehydes. decision->protocol1 Yes protocol2 NO: Consider an alternative synthetic route or protecting group strategy. decision->protocol2 No

Caption: Decision workflow for selecting appropriate reagents.

Q3: My reaction mixture is contaminated with 2,4-difluorophenol. What is causing the diaryl ether bond to cleave?

A3: Cause and Prevention of Ether Cleavage

Diaryl ethers are generally stable, but the C-O bond can be cleaved under harsh acidic or, in some cases, strongly basic conditions.[7][8]

Root Causes:

  • Strong Acidic Conditions: The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack.[9] Reagents like hydrogen iodide (HI), hydrogen bromide (HBr), or strong Lewis acids like boron tribromide (BBr₃) are particularly effective at cleaving ethers and should be avoided.[9][10]

  • Extreme pH and High Temperatures: Prolonged exposure to very high or low pH, especially at elevated temperatures, can promote hydrolysis of the ether linkage.

Mitigation Strategies:

  • Maintain Moderate pH: Ensure your reaction and work-up conditions remain within a moderate pH range (approx. 3-10). If an acidic or basic step is necessary, perform it at low temperatures and for the shortest possible time.

  • Reagent Selection: Avoid using reagents known for ether cleavage. If a Lewis acid is required, choose a milder one that is less likely to coordinate strongly to the ether oxygen.

Reagent Compatibility for Maintaining Ether Stability
Condition/Reagent ClassSafe / RecommendedCaution / AvoidPotential Byproduct
Acids Acetic acid, p-TsOH (catalytic, moderate temp)HBr, HI, BBr₃, high concentrations of strong mineral acids (H₂SO₄, HCl) at high temp.[9]2,4-Difluorophenol & 4-hydroxy-3-nitro-phenylmethanol
Bases Carbonates (K₂CO₃, Cs₂CO₃), organic amines (Et₃N)Strong organometallic bases (e.g., organolithiums), high temp with NaOH/KOH.[7]2,4-Difluorophenol & 4-hydroxy-3-nitro-phenylmethanol
Nucleophiles Most common nucleophilesReagents that can facilitate SNAr at activated positions.Varies based on nucleophile

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol to ensure long-term stability?
Q5: Which analytical techniques are most effective for identifying the byproducts discussed?

A5: A combination of techniques is ideal:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It separates the components of the mixture and provides the exact mass of each, allowing for the quick identification of the byproducts listed in the table above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of impurities once isolated or if they are present in significant quantities. Key diagnostic signals, such as the appearance of an aldehyde proton or the disappearance of the CH₂OH signal, provide definitive structural information.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and detect the presence of new spots, which could indicate byproduct formation.

Q6: In the synthesis of the parent diaryl ether, what are the common pitfalls?

A6: The synthesis of the diaryl ether backbone, typically via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reaction), has its own challenges.[12][13] For an SNAr reaction between a suitable precursor and 2,4-difluorophenol, common issues include:

  • Incomplete Reaction: Ensure the base (e.g., Cs₂CO₃, K₂CO₃) is sufficiently strong and anhydrous to deprotonate the phenol.

  • Solvent Choice: A polar aprotic solvent like DMSO or DMF is typically required to facilitate the SNAr reaction.[12]

  • Side Reactions: At high temperatures, side reactions like dehalogenation or decomposition can occur. Monitor the reaction closely to determine the optimal balance of temperature and time.

General Reaction Scheme and Potential Byproducts

G cluster_byproducts Potential Byproducts main [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol oxidation Aldehyde / Carboxylic Acid main->oxidation Oxidation (O₂, Heat, Base) reduction Aniline Derivative main->reduction Reduction (H₂/Pd, LiAlH₄) cleavage 2,4-Difluorophenol main->cleavage Ether Cleavage (Strong Acid/Base)

Caption: Key compound and its primary degradation pathways.

References
  • Metal-Free Aerobic Oxidation of Nitro-Substituted Alkylarenes to Carboxylic Acids or Benzyl Alcohols Promoted by NaOH. ResearchGate. Available at: [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. Available at: [Link]

  • Degirmenbasi, N., et al.
  • Deng, Y., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. PMC. Available at: [Link]

  • Wang, F., et al. (2018). Metal-Free Aerobic Oxidation of Nitro-Substituted Alkylarenes to Carboxylic Acids or Benzyl Alcohols Promoted by NaOH. The Journal of Organic Chemistry, 83(15), 7990-7998. Available at: [Link]

  • Anunshal, E., & Kumar, S. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 30(4), 1837-1844. Available at: [Link]

  • THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL. Canadian Science Publishing. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Nitro Reduction - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis. Materials Advances (RSC Publishing). Available at: [Link]

  • McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369-8384. Available at: [Link]

  • Cleavage of Ethers. Jack Westin. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters. Available at: [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
  • Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. RSC Publishing. Available at: [Link]

  • Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. NIH. Available at: [Link]

  • Gujjar, K. C., & Cushman, M. (2006). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters, 47(10), 1569-1571.
  • Synthesis and Cleavage of Ethers. Longdom Publishing. Available at: [Link]

  • Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. ResearchGate. Available at: [Link]

  • Reactions of Ethers: Acidic Cleavage. Fiveable. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. PubMed. Available at: [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed. Available at: [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. ResearchGate. Available at: [Link]

  • (4-Nitrophenyl)methanol. PMC. Available at: [Link]

  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. PubMed. Available at: [Link]

  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.

Sources

Optimization

Technical Support Center: Refining Crystallization of[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Target Audience: Process Chemists, Formulation Scientists, and API Manufacturing Engineers. Overview & Chemical Context [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a highly functionalized diaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Manufacturing Engineers.

Overview & Chemical Context

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a highly functionalized diaryl ether intermediate. It is a critical building block for downstream carbamate-based active pharmaceutical ingredients (APIs), such as[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate.

Due to its flexible ether linkage and the steric bulk of the difluorophenoxy and nitro groups, this molecule exhibits a low melting point trajectory in solution. Consequently, it is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and the generation of unfilterable fines during crystallization. This support center provides validated protocols, mechanistic troubleshooting, and Process Analytical Technology (PAT)-guided solutions to ensure robust particle engineering and impurity purging.

Section 1: Troubleshooting & FAQs

Q1: During cooling, my solution turns cloudy and forms a dense oil at the bottom of the reactor instead of crystallizing. How do I prevent this? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS).

  • Causality: It occurs when the crystallization cooling trajectory hits the binodal curve before the solubility curve. Because diaryl ethers have high conformational flexibility, rapid lattice formation is hindered. The supersaturation becomes too high, and the solute separates as an immiscible liquid phase rather than nucleating into a solid [1].

  • Solution: You must widen the Metastable Zone Width (MSZW). First, shift from a purely anti-solvent driven process (e.g., EtOAc/Heptane) to a system with a shallower solubility curve, such as Toluene/Heptane. Second, introduce 1-2% wt/wt of milled seed crystals before reaching the LLPS boundary. Seeding provides immediate surface area for crystal growth, consuming supersaturation and bypassing the oiling-out phase.

Q2: The filtered cake is highly compressible, and filtration times are unacceptably long. How can I improve the filterability? A2: Long filtration times are typically caused by a high proportion of fine particles (fines) or a needle-like (acicular) crystal habit, which pack densely and blind the filter media.

  • Causality: Rapid primary nucleation generates excessive fines.

  • Solution: To engineer larger, more uniform particles, implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature (e.g., heating by 5°C then cooling by 5°C repeatedly), the thermodynamically unstable fines dissolve during the heating phase. During the subsequent cooling phase, the solute deposits onto the larger, more stable crystals. This reduces the total number of particles and increases the mean particle size distribution (PSD) [3].

Q3: How can I monitor the crystallization in real-time to ensure I am staying within the Metastable Zone? A3: We strongly recommend deploying Process Analytical Technology (PAT) tools to create a self-validating system.

  • Causality & Solution: Using an in situ ATR-FTIR probe allows you to track the real-time solute concentration, while a Focused Beam Reflectance Measurement (FBRM) probe monitors chord length distribution (particle size and count). By plotting these variables against temperature, you can map the exact MSZW of the intermediate and dynamically adjust your cooling rate to avoid uncontrolled secondary nucleation [2].

Section 2: Solvent Screening & Quantitative Data

To establish a self-validating protocol, we evaluated multiple solvent/anti-solvent systems. The goal was to maximize the purge of structurally similar regioisomeric impurities while maintaining >85% yield and a filterable crystal habit.

Solvent System (v/v)Yield (%)Purity (HPLC Area %)Particle HabitFiltration Time (100g scale)Mechanistic Notes
EtOAc / Heptane (1:4)92%96.5%Fine Needles> 45 minsHigh supersaturation rate; severe risk of LLPS; poor impurity purging.
Toluene / Heptane (1:3) 88% 99.2% Prismatic 12 mins Optimal balance. Shallower solubility curve allows controlled growth.
EtOH / Water (1:2)95%94.0%Agglomerates25 minsHigh yield but traps impurities within agglomerated solvent inclusions.
IPA / Water (1:2)91%95.5%Thin Plates30 minsModerate purging; plates are prone to attrition during agitation.

Section 3: Standardized Experimental Protocol

Optimized Seeding & Cooling Crystallization in Toluene/Heptane Objective: Isolate[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol with >99% purity and a D50 particle size of >50 µm.

  • Dissolution: Charge 100 g of crude[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol into a jacketed reactor. Add 300 mL of Toluene. Heat the mixture to 70°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a 0.45 µm inline filter to a pre-heated crystallization vessel. Causality: Removing insoluble foreign particulates prevents un-controlled, premature nucleation sites.

  • Cooling to Seeding Temperature: Linearly cool the solution to 55°C at a rate of 0.5°C/min. (This temperature is experimentally determined to be within the metastable zone, safely above the LLPS boundary).

  • Seeding: Charge 1.0 g (1 wt%) of pre-milled product seeds (D50 ~15 µm) suspended in 5 mL of Heptane.

  • Aging (Desupersaturation): Hold the suspension isothermally at 55°C for 60 minutes.

    • Self-Validation Check: FBRM counts should show a stable, slowly rising particle count without a sudden vertical spike, confirming controlled mass transfer onto the seeds rather than a crash out of secondary nucleation.

  • Anti-Solvent Addition: Linearly dose 900 mL of Heptane over 3 hours using a mass flow controller to maintain constant supersaturation.

  • Temperature Cycling (For PSD Enhancement): Cool the slurry to 45°C, heat to 50°C, hold for 30 mins, and cool back to 45°C. Repeat for 2 full cycles to dissolve fines via Ostwald ripening.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.1°C/min. Hold for 2 hours. Filter via a Nutsche filter, wash the cake with 100 mL of cold Heptane, and dry under vacuum at 40°C until constant weight.

Section 4: Process Flow & Logic Visualization

Crystallization_Workflow Start Crude[4-(2,4-Difluorophenoxy)- 3-nitrophenyl]methanol Dissolve Dissolve in Toluene @ 70°C Start->Dissolve Cool1 Cool to 55°C (Metastable Zone) Dissolve->Cool1 LLPS Oiling Out (LLPS) Detected? Cool1->LLPS Seed Add 1% wt Seeds (D50 ~15 µm) Hold Isothermal Hold (60 mins) Seed->Hold AntiSolvent Dose Heptane over 3 hrs Hold->AntiSolvent Cool2 Cool to 5°C @ 0.1°C/min AntiSolvent->Cool2 Fines Poor Filtration (Excess Fines)? Cool2->Fines Filter Filtration & Washing LLPS->Cool1 Yes (Adjust Temp/Solvent) LLPS->Seed No (Clear Solution) Fines->Filter No (Good PSD) TempCycle Apply Temperature Cycling (Ostwald Ripening) Fines->TempCycle Yes (High Fines) TempCycle->Cool2 Recool

Fig 1: Mechanistic workflow and troubleshooting logic for the crystallization process.

References

  • Mettler Toledo. Crystallization in Process Chemistry. White Paper. Retrieved from:[Link]

  • European Pharmaceutical Review. Applying simple PAT tools to crystallisation in process chemistry. (2017). Retrieved from:[Link]

  • American Chemical Society (ACS). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Org. Process Res. Dev. 2003, 7, 6, 991–996. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Enhancing the Reactivity of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Welcome to the technical support center for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging intermediate. The unique electronic architecture of this molecule—featuring a strongly deactivating nitro group and a difluorophenoxy moiety ortho to a reactive benzylic alcohol—presents specific hurdles in achieving desired chemical transformations. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol and how do the functional groups influence each other?

The molecule possesses three key regions of reactivity: the benzylic alcohol (-CH₂OH), the aromatic nitro group (-NO₂), and the electron-deficient aromatic ring. Their interplay is crucial:

  • Benzylic Alcohol: This is the primary site for transformations like oxidation, etherification, and esterification. However, its reactivity is significantly dampened by the powerful electron-withdrawing effects of the adjacent nitro group and the diaryl ether system. Reactions that proceed through a carbocationic intermediate are particularly disfavored.

  • Nitro Group: This group is a target for reduction to an aniline, a common step in drug development to introduce amides, sulfonamides, or other functionalities.[1] The challenge lies in achieving chemoselective reduction without affecting the benzylic alcohol.

  • Aromatic Ring: The nitro group strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho and para to it.[2] While the 2,4-difluorophenoxy group is already installed via an SNAr reaction, its stability under subsequent nucleophilic or strongly basic conditions must be considered to prevent unwanted cleavage.

cluster_molecule Reactivity Hotspots Molecule [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol Alcohol -CH₂OH Benzylic Alcohol Molecule->Alcohol Oxidation Esterification Etherification Nitro -NO₂ Nitro Group Molecule->Nitro Reduction to Amine Ring Aromatic Ring (Diaryl Ether) Molecule->Ring SNAr Susceptibility (Ether Linkage)

Caption: Key reactive sites and their primary transformations.

Troubleshooting Guide: Reactions at the Benzylic Alcohol

Q2: My oxidation of the benzylic alcohol to the corresponding aldehyde is sluggish and gives low yields. Why is this happening and what can I do?

Root Cause: The strong electron-withdrawing nitro group on the ring significantly increases the energy required to break the benzylic C-H bond, making oxidation more difficult compared to electron-neutral or electron-rich benzyl alcohols.[3] Furthermore, strong, non-selective oxidants like permanganate or dichromate can lead to over-oxidation to the carboxylic acid or degradation of the aromatic system.[4]

Solution: Employ milder, more selective oxidation methods that are effective for electron-deficient substrates.

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) DMP, CH₂Cl₂Room Temperature, 1-4 hHigh selectivity for aldehydes, mild conditions, minimal over-oxidation.[5]Reagent is expensive and can be shock-sensitive.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N-78 °C to RT, 1-2 hExcellent for sensitive substrates, high yields.[5]Requires cryogenic temperatures and strictly anhydrous conditions; can have unpleasant odors.
TEMPO-based Oxidation TEMPO (catalyst), NaOCl or other co-oxidantCH₂Cl₂, H₂O, pH ~9, RTCatalytic, environmentally friendlier co-oxidants can be used.Can be slower for highly deactivated substrates.
Palladium-Catalyzed Aerobic Oxidation Pd/AlO(OH), O₂, KOHSolvent-free or Toluene, 80-100 °CUses O₂ as the terminal oxidant, high yields reported for nitrobenzyl alcohols.[6]Requires a specific catalyst and potentially higher temperatures.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often a reliable first choice for small to medium-scale synthesis due to its operational simplicity and high selectivity.

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous dichloromethane (CH₂Cl₂) as the solvent.

  • Procedure:

    • Dissolve [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

    • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 - 1.5 eq) portion-wise over 5-10 minutes. The mixture may become slightly cloudy.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[7] The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

    • Stir vigorously for 15-20 minutes until the layers are clear.

    • Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude aldehyde can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Start Oxidation Attempt Check Reaction Outcome? Start->Check LowYield Low Yield / No Reaction Check->LowYield < 50% Conversion OverOx Over-oxidation to Carboxylic Acid Check->OverOx Significant Acid Impurity Success High Yield of Aldehyde Check->Success > 80% Yield Action_Strong Increase Temperature Moderately (if using catalytic methods) Increase Reagent Stoichiometry LowYield->Action_Strong Action_Mild Use Milder Oxidant (e.g., DMP, Swern) Control Stoichiometry (1.2 eq) OverOx->Action_Mild

Caption: Troubleshooting workflow for the oxidation of the benzylic alcohol.

Q3: I'm trying to form a benzyl ether, but acid-catalyzed methods are failing. What should I try instead?

Root Cause: Acid-catalyzed etherification often proceeds via a benzylic carbocation intermediate. The electron-withdrawing nitro group severely destabilizes this intermediate, making this pathway energetically unfavorable.

Solution: Use a method that avoids carbocation formation, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl electrophile.

Recommended Protocol: Williamson Ether Synthesis

  • Preparation:

    • Work under an inert atmosphere (Nitrogen or Argon) in a flame-dried flask.

    • Use anhydrous solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

    • Add the alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq) dropwise. If the electrophile is less reactive, the addition of a catalyst like tetrabutylammonium iodide (TBAI, 0.1 eq) can be beneficial.

    • Heat the reaction mixture if necessary (e.g., 50-60 °C) and monitor by TLC or HPLC until the starting alcohol is consumed.

  • Work-up:

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting ether by silica gel column chromatography.

Troubleshooting Guide: Reactions of the Nitro Group

Q4: How can I selectively reduce the nitro group to an amine without reducing or removing the benzylic alcohol?

Root Cause: The conditions for catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst), a common method for nitro reduction, are often harsh enough to cause hydrogenolysis of the benzylic C-O bond, cleaving the alcohol group entirely.[8]

Solution: Utilize chemoselective reduction methods that are known to preserve benzylic alcohols. Transfer hydrogenation or reduction with metals in acidic conditions are excellent alternatives.

Reduction MethodReagentsTypical ConditionsAdvantagesDisadvantages
Iron in Acid Fe powder, NH₄Cl (aq)EtOH/H₂O, Reflux, 2-4 hInexpensive, reliable, high chemoselectivity, tolerates many functional groups.[1]Requires stoichiometric iron, can be messy to work up (iron salts).
Tin(II) Chloride SnCl₂·2H₂OEtOH or EtOAc, 50-70 °CMild conditions, good for substrates sensitive to strong acids.Stoichiometric tin reagent, workup can be cumbersome.
Transfer Hydrogenation Pd/C, HCOOH or (NH₄)HCO₂MeOH or EtOH, RT to 60 °CAvoids high-pressure H₂ gas, generally very selective.[8][9]Can still cause minor hydrogenolysis with some catalysts/substrates.
Sodium Dithionite Na₂S₂O₄H₂O/THF or H₂O/DCM, Phase-transfer catalystMild, aqueous conditions.Can have solubility issues, may not be suitable for all substrates.

Recommended Protocol: Iron-Catalyzed Reduction

This is a robust and cost-effective method widely used in pharmaceutical synthesis.[1]

  • Preparation:

    • To a round-bottom flask, add [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (1.0 eq), ethanol, and water (e.g., a 4:1 to 5:1 mixture).

    • Add ammonium chloride (NH₄Cl, 4-5 eq) and fine iron powder (Fe, 3-5 eq).

  • Procedure:

    • Heat the vigorously stirred suspension to reflux (approx. 80-90 °C).

    • Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is often a good visual indicator of progress. The reaction is typically complete in 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add ethyl acetate and water to the residue. Basify the aqueous layer with aqueous NaHCO₃ or Na₂CO₃ to a pH of ~8-9.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline, which can be purified further if necessary.

Start [4-(2,4-Difluorophenoxy) -3-nitrophenyl]methanol Amine [3-Amino-4-(2,4-difluorophenoxy) -phenyl]methanol (Desired Product) Start->Amine Fe / NH₄Cl EtOH/H₂O, Reflux (Chemoselective) Start->Amine Transfer Hydrogenation Pd/C, (NH₄)HCO₂ (Generally Selective) SideProduct 4-(2,4-Difluorophenoxy) -3-nitrotoluene (Side Product) Start->SideProduct H₂, Pd/C High Pressure (Risk of Hydrogenolysis)

Caption: Comparison of selective vs. non-selective nitro reduction pathways.

References

  • Single-Atom Co–N4 Sites Mediate C=N Formation via Reductive Coupling of Nitroarenes with Alcohols. Journal of the American Chemical Society. [Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts. Chemistry – An Asian Journal. [Link]

  • A transition-metal-free catalytic reduction of benzylic alcohols and alkenes and N-formylation of nitroarenes mediated by iodide ions and formic acid. RSC Sustainability. [Link]

  • Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry. [Link]

  • How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde? ResearchGate. [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. [Link]

  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports. [Link]

  • Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Journal of Chemical Research. [Link]

  • Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. Royal Society of Chemistry. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

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Reference Data & Comparative Studies

Validation

Comprehensive Analytical Comparison Guide: Quantification of[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Accurate quantification of complex chemical intermediates like [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a critical bottleneck in drug development and agrochemical synthesis. This molecule pre...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of complex chemical intermediates like [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS: 338960-82-0) is a critical bottleneck in drug development and agrochemical synthesis. This molecule presents unique analytical challenges and opportunities due to its distinct structural motifs: a primary alcohol, an electron-withdrawing nitro group, a diaryl ether linkage, and two fluorine atoms.

This guide objectively compares three orthogonal analytical methodologies—HPLC-UV , LC-MS/MS , and 19 F qNMR —detailing the mechanistic causality behind each approach and providing self-validating protocols for researchers.

Methodological Decision Matrix

Selecting the appropriate quantification method depends entirely on the analytical goal, matrix complexity, and the availability of reference standards.

AnalyticalWorkflow Start Sample: [4-(2,4-Difluorophenoxy)- 3-nitrophenyl]methanol Goal Primary Analytical Goal? Start->Goal QC Routine QC & Bulk Purity Goal->QC High Conc. Trace Trace Quantification & Bioanalysis Goal->Trace Low Conc. Absolute Absolute Purity & Reference Characterization Goal->Absolute No Ref. Std. HPLC HPLC-UV (254 nm, C18 Column) QC->HPLC LCMS LC-MS/MS (APCI/ESI, MRM Mode) Trace->LCMS qNMR 19F qNMR (Internal Standard) Absolute->qNMR

Decision matrix for selecting the optimal quantification method based on analytical goals.

Comparative Analysis of Quantification Methods

Method A: HPLC-UV (Bulk API & Routine QC)

Mechanistic Causality: The nitro group at the 3-position acts as a potent chromophore. When coupled with the extended π -conjugation of the diaryl ether system, it yields a strong, linear UV absorbance profile at 254 nm. The lipophilic 2,4-difluorophenoxy moiety ensures robust retention on reversed-phase C18 stationary phases. This approach is heavily adapted from standardized environmental protocols for nitroaromatics, such as EPA Method 8330, which utilizes C18 columns for baseline resolution of structurally similar nitro-compounds[1].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the sample in 50:50 Methanol:Water to a nominal concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography:

    • Column: High-efficiency C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution. Mobile Phase A: Water (0.1% Trifluoroacetic acid); Mobile Phase B: Acetonitrile. (Gradient: 10% B to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability (Self-Validation): The protocol is considered valid only if the resolution ( Rs​ ) between the target peak and the nearest eluting impurity (e.g., a regioisomer) is ≥2.0 , and the peak tailing factor is ≤1.5 .

Method B: LC-MS/MS (Trace & Bioanalytical Quantification)

Mechanistic Causality: While the primary alcohol could theoretically be ionized in positive mode, nitroaromatics are notoriously poor positive ionizers. However, the highly electronegative nitro and fluoro groups make this molecule an excellent candidate for electron capture. Utilizing Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode generates an abundant deprotonated species [M−H]− at m/z 280.2. Tandem mass spectrometry (MRM) overcomes the co-elution limitations inherent to traditional UV methods[2].

Self-Validating Protocol:

  • Sample Preparation: Spike samples with an isotopically labeled internal standard (SIL-IS). Perform protein precipitation using cold Acetonitrile (1:3 v/v), centrifuge at 14,000 x g for 10 mins, and dilute the supernatant.

  • Chromatography:

    • Column: UPLC C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Water (5 mM Ammonium Formate) / Methanol.

  • Ionization & Detection: APCI Negative mode. Monitor the MRM transition m/z 280.2 specific product ion (e.g., loss of NO2​ ).

  • System Suitability (Self-Validation): The analytical run is self-validated by the SIL-IS. The peak area ratio (Analyte/IS) must maintain a linear regression coefficient ( R2 ) ≥0.995 across the calibration range, and the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LOQ) must be ≥10 .

Method C: 19 F Quantitative NMR (Absolute Purity Determination)

Mechanistic Causality: Traditional HPLC requires a highly pure reference standard of the exact same molecule to generate a calibration curve. When a reference standard is unavailable, 19 F qNMR is the gold standard. The two fluorine atoms on the phenoxy ring provide a distinct, background-free NMR signal. Because the 19 F spectral window is exceptionally wide (>200 ppm), signal overlap with solvents or non-fluorinated impurities is eliminated.

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the target sample and ~5 mg of a certified internal standard (e.g., 1,4-Difluorobenzene, NIST traceable). Dissolve completely in 0.6 mL DMSO- d6​ .

  • Acquisition Parameters:

    • Instrument: 400 MHz (or higher) NMR spectrometer with a fluorine-tunable probe.

    • Pulse Sequence: 19 F observe with inverse gated 1 H decoupling (to suppress Nuclear Overhauser Effect enhancements).

  • System Suitability (Self-Validation): The T1​ relaxation time of all fluorine nuclei must be measured via an inversion-recovery experiment prior to acquisition. The protocol is strictly self-validating only if the relaxation delay ( D1​ ) is set to ≥5×T1​ of the slowest relaxing nucleus, ensuring >99.3% longitudinal magnetization recovery for true quantitative accuracy.

Quantitative Data Summary

The table below summarizes the performance metrics of each method to facilitate rapid decision-making.

Performance MetricHPLC-UV (254 nm)LC-MS/MS (APCI Negative) 19 F qNMR
Primary Use Case Bulk API QC, Process PurityTrace Analysis, BioanalysisAbsolute Purity, Ref Std Characterization
Limit of Detection (LOD) ~0.1 µg/mL~0.5 ng/mL~100 µg/mL (requires high mass)
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mLN/A (Directly proportional to IS)
Structural Specificity Low (Relies on Retention Time)High (Mass/Fragment specific)Very High (Chemical Shift specific)
Target Ref. Std. Required? Yes Yes (Plus SIL-IS)No (Uses generic traceable IS)
Throughput Medium (10-15 min/sample)High (2-5 min/sample)Low (15-30 min/sample)

References

  • Improvement of EPA method 8330: complete separation using a two-phase approach. National Institutes of Health (NIH).[Link]

  • Dual Confirmation of EPA Method 8330 explosives using DUIS-equipped Single Quadrupole LCMS-2050 and PDA for Tandem Detection. Shimadzu Scientific Instruments.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

This guide provides an in-depth, procedural framework for the safe handling and disposal of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS No. 338960-82-0).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol (CAS No. 338960-82-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a causal explanation for each step to ensure a self-validating and robust safety protocol within your laboratory. The procedures outlined are grounded in established regulatory frameworks and chemical principles to protect personnel and ensure compliance.

Hazard Characterization and Regulatory Framework

Understanding the intrinsic properties of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is fundamental to managing its waste stream correctly. The molecule's structure dictates its hazard profile, combining the characteristics of a halogenated aromatic, a nitroaromatic compound, and an alcohol.

  • Halogenated Organic Moiety: The presence of two fluorine atoms on the phenoxy ring places this compound in the category of halogenated organic waste.[1] Halogenated wastes require specific disposal pathways, typically high-temperature incineration, as they can form harmful environmental pollutants if not managed correctly and are more costly to process than non-halogenated wastes.[2][3]

  • Nitroaromatic Core: Nitroaromatic compounds are a well-documented class of chemicals with potential toxicity and environmental persistence.[4][5] Many are considered environmental contaminants and require careful disposal to prevent release into the biosphere.[4][5]

  • Benzyl Alcohol Functionality: While the core structure dictates the primary hazard, related aromatic alcohols are known to be skin, eye, and respiratory irritants.[6][7][8]

Under the Resource Conservation and Recovery Act (RCRA), a material is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA). Given the toxicological profile of its constituent functional groups, [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol must be managed as a RCRA hazardous waste .[9][10]

Property / Classification Description & Justification Primary Regulatory Driver
Waste Classification Hazardous WasteEPA (RCRA)[11]
Physical State Solid (Assumed at STP)N/A
Primary Hazard Class Toxic, Irritant, Environmental HazardOSHA, EPA[12]
Required Waste Stream Halogenated Organic Waste EPA (RCRA), Institutional EHS Policy[3][13][14]
Prohibited Disposal Routes Sanitary Sewer (Drain), Solid Waste (Trash), EvaporationEPA, Local Ordinances[1][9]

Personnel Protection and Handling

Prior to handling the compound, whether in pure form or as waste, a robust personal protective equipment (PPE) regimen is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan and protect workers from chemical hazards.[12][15][16]

  • Engineering Controls: All handling and waste consolidation activities should be performed within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Skin Protection: A flame-resistant laboratory coat must be worn and fully fastened.[17]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[18]

Step-by-Step Waste Collection and Disposal Protocol

Adherence to a systematic collection protocol is critical to ensure safety, compliance, and cost-effective disposal. Mixing waste streams can result in dangerous chemical reactions and significantly increase disposal costs.

Step 1: Container Selection

The primary containment vessel must be compatible with the waste.

  • Action: Select a clean, dry, and structurally sound container with a tightly sealing screw-top cap.[19][20] Borosilicate glass or high-density polyethylene (HDPE) bottles are typically appropriate.

  • Causality: An incompatible or damaged container can lead to leaks, releasing hazardous material into the laboratory environment. A secure cap is essential to prevent the release of vapors and to avoid spills.[13][19]

Step 2: Waste Stream Segregation

This is the most critical step in the disposal workflow.

  • Action: Designate a specific container exclusively for "Halogenated Organic Waste." [2][14] Never mix this compound with non-halogenated solvents, aqueous waste, or heavy metals.[3][14]

  • Causality: Halogenated and non-halogenated waste streams undergo different disposal treatments.[3] Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require high-temperature incineration to break down the carbon-halogen bonds without producing dioxins or other persistent pollutants.[3] Cross-contamination makes the entire volume of waste more difficult and expensive to dispose of.[2]

Step 3: Proper Labeling

Accurate and complete labeling is a strict regulatory requirement under OSHA's Hazard Communication Standard and the EPA's RCRA.[9]

  • Action: Affix a completed Hazardous Waste tag to the container before adding the first drop of waste.[13][19] The label must include:

    • The words "Hazardous Waste" .[9]

    • The full, unabbreviated chemical name: "[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol" .[19]

    • If in a solution, list all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).

    • The accumulation start date (the date the first waste is added).[11]

  • Causality: Proper labeling communicates hazards to all laboratory personnel and is essential for the waste disposal technicians who will handle the container. It is a legal requirement that ensures the waste is managed correctly from the "cradle-to-grave."

Step 4: In-Lab Storage (Satellite Accumulation)

Waste containers must be stored safely at or near the point of generation.

  • Action: Keep the waste container tightly closed except when actively adding waste.[19] Store it in a designated Satellite Accumulation Area (SAA), within secondary containment (e.g., a chemical-resistant tray or tub). Segregate it from incompatible materials like strong oxidizers, acids, and bases.[19][20]

  • Causality: Constant closure minimizes vapor exposure.[19] Secondary containment will confine any potential leaks, preventing a wider spill. Segregation prevents accidental and potentially violent chemical reactions within the lab.

Step 5: Arranging for Final Disposal

Final disposal is a regulated activity that must not be performed by laboratory personnel.

  • Action: Once the container is 90% full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][19]

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). This ensures the waste is managed in full compliance with all federal, state, and local regulations.[21]

G cluster_0 Step 1: Pre-Disposal Actions cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Final Disposal A Identify Waste: [4-(2,4-Difluorophenoxy) -3-nitrophenyl]methanol B Assess Hazards: Halogenated, Nitroaromatic, Irritant A->B C Don Appropriate PPE: Fume Hood, Goggles, Gloves, Lab Coat B->C D Select Compatible Container (Glass or HDPE) C->D E Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' Full Chemical Name & Date D->E F Add Waste to Container E->F G Store in Satellite Accumulation Area (Closed, in Secondary Containment) F->G H Container Full or Outdated? G->H I Continue Safe Storage H->I No J Contact EHS for Pickup H->J Yes I->G K Licensed TSDF (Incineration) J->K

Caption: Waste Disposal Workflow for [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Minor Spill (Contained within Fume Hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a designated hazardous waste container and label it accordingly.[2]

  • Major Spill (Outside of Fume Hood):

    • Evacuate the laboratory immediately.

    • Notify your supervisor and contact your institution's EHS emergency line.

    • Prevent re-entry until the emergency response team has cleared the area.[13]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][6]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

By integrating these scientifically-grounded procedures into your laboratory's standard operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect our environment.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Duke University. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . American-Instrument.com. [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities . MCF Environmental Services. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . IDR Environmental Services. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • RCRA Hazardous Waste - 7 Keys and Its Impact . OSHACode EHS - HAZWOPER training. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 7.2 Organic Solvents . Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • RCRA Hazardous Wastes . EcoOnline Help Center. [Link]

  • Hazardous Chemical Waste Management Guidelines . Research - Columbia University. [Link]

  • Halogenated Solvents in Laboratories . Campus Operations, Temple University. [Link]

  • RCRA . Environmental Health and Safety, Case Western Reserve University. [Link]

  • Organic Solvent Waste Disposal . Safety & Risk Services, University of British Columbia. [Link]

  • P or U? RCRA Waste Codes for Chemical Products . Lion Technology. [Link]

  • Proper Handling of Hazardous Waste Guide . Environmental Protection Agency (EPA). [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives . Edited by Jim C. Spain, et al. [Link]

  • RCRA Listed Hazardous Waste . Department of Toxic Substances Control - CA.gov. [Link]

  • Nitration of Deactivated Aromatic Compounds via Mechanochemical Reaction . ResearchGate. [Link]

  • A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling . Bentham Science Publishers. [Link]

  • Recovery of nitrated aromatic compounds from nitration wash liquors.
  • Biodegradation of nitroaromatic compounds . PubMed. [Link]

  • SAFETY DATA SHEET - 4-(Difluoromethoxy)benzyl alcohol . Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

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